Product packaging for Thiol-C9-PEG4-acid(Cat. No.:)

Thiol-C9-PEG4-acid

Cat. No.: B11825994
M. Wt: 394.6 g/mol
InChI Key: WMXBHFDUFFYZNI-UHFFFAOYSA-N
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Description

Thiol-C9-PEG4-acid is a useful research compound. Its molecular formula is C19H38O6S and its molecular weight is 394.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H38O6S B11825994 Thiol-C9-PEG4-acid

Properties

Molecular Formula

C19H38O6S

Molecular Weight

394.6 g/mol

IUPAC Name

2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C19H38O6S/c20-19(21)18-25-16-15-24-14-13-23-12-11-22-10-8-6-4-2-1-3-5-7-9-17-26/h26H,1-18H2,(H,20,21)

InChI Key

WMXBHFDUFFYZNI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCS

Origin of Product

United States

Foundational & Exploratory

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct elements: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's overall efficacy and drug-like properties.[3] Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, as well as the molecule's cellular permeability, solubility, and pharmacokinetics.[1]

Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of modern PROTAC design. This guide provides an in-depth technical overview of the multifaceted role of PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers consist of repeating ethylene glycol units, which impart a unique and highly desirable combination of hydrophilicity and flexibility. This structure directly addresses several key challenges in PROTAC development, which often produces large, lipophilic molecules with poor physicochemical properties.

Enhancing Solubility and Physicochemical Properties

A major hurdle in PROTAC development is their frequently poor aqueous solubility, a direct consequence of their high molecular weight and lipophilicity. PEG linkers significantly enhance the solubility of PROTAC molecules by increasing their hydrophilicity and breaking up lipophilic regions. This is crucial for improving a compound's formulation, handling, and bioavailability. The modular nature of PEG chains allows for precise tuning of properties like the topological polar surface area (TPSA) and lipophilicity (cLogP).

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the increased polarity from a PEG linker can reduce passive diffusion across the cell membrane, its inherent flexibility offers a distinct advantage. PEG linkers can adopt folded or "chameleonic" conformations in nonpolar environments (like the cell membrane), effectively shielding their polar surface area and presenting a more compact, less polar structure that is better suited for membrane traversal. However, an optimal length must be found, as excessively long PEG chains can increase the polar surface area to a point where cell permeability is hindered.

Optimizing Ternary Complex Formation

The primary function of the linker is to enable the formation of a stable and productive ternary complex. The linker's length and flexibility are critical for achieving the correct spatial orientation between the POI and the E3 ligase.

  • Linkers that are too short can cause steric clashes between the two proteins, preventing complex formation.

  • Linkers that are too long may lead to an entropic penalty upon binding or result in an unproductive complex where the distance is too great for efficient ubiquitin transfer from the E3 ligase to the POI.

PEG linkers provide the necessary flexibility to allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive geometry for ubiquitination and subsequent degradation.

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimal PEG linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically. Systematic variation of the number of ethylene glycol units is a common strategy for optimizing PROTAC potency (DC50) and efficacy (Dmax).

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table illustrates how varying PEG linker length in a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4) can affect degradation potency and cell permeability. The PROTACs are composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand.

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Apparent Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PROTAC-1 3-unit PEG50>900.8
BRD4-PROTAC-2 4-unit PEG25>951.2
BRD4-PROTAC-3 5-unit PEG10>981.5
BRD4-PROTAC-4 6-unit PEG15>951.1
BRD4-PROTAC-5 8-unit PEG80850.6

Data is representative and synthesized from literature trends to illustrate the concept. The data shows an optimal linker length (PEG5) for achieving the lowest DC50 value, while permeability peaks before decreasing with longer, more polar linkers.

Table 2: Comparative Physicochemical and Degradation Properties of PROTACs

This table compares properties of PROTACs targeting different proteins, highlighting the influence of linker composition.

Target ProteinLinker Type & LengthE3 LigaseDC50 (nM)cLogPTPSA (Ų)Reference
BTK 4-unit PEGCRBN~204.1195
ERα 16-atom PEGVHLPotent5.5210
TBK1 21-atom Alkyl/PEGVHL36.2180
BRD4 5-unit PEGVHL103.8225

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_formation 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Proteasomal Degradation cluster_recycle 4. Recycling POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb E1-E2-E3 Cascade Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation Products (Peptides) Proteasome->Degradation Recycle PROTAC & E3 Ligase Recycled Proteasome->Recycle Catalytic Release

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Workflow Design 1. PROTAC Design & Synthesis (Target, E3, Linker Selection) Biochem 2. Biochemical Assays (e.g., ITC, SPR for Ternary Complex) Design->Biochem CellPerm 3. Cell Permeability Assays (e.g., Caco-2, PAMPA) Biochem->CellPerm Optimization Iterative Optimization Biochem->Optimization Degradation 4. Cellular Degradation Assays (Western Blot, NanoBRET) CellPerm->Degradation CellPerm->Optimization Toxicity 5. Cytotoxicity Assays (e.g., MTS, CellTiter-Glo) Degradation->Toxicity Degradation->Optimization Selectivity 6. Selectivity Profiling (Proteomics) Toxicity->Selectivity PKPD 7. In Vivo PK/PD Studies (Animal Models) Selectivity->PKPD Lead Lead Candidate PKPD->Lead Optimization->Design

Caption: A typical workflow for the design and evaluation of PROTACs.

BRD4_Pathway cluster_chromatin Chromatin Interaction SE Super-Enhancer (SE) (Hyperacetylated Chromatin) BRD4 BRD4 SE->BRD4 Binds Acetylated Histones Mediator Mediator Complex BRD4->Mediator Recruits PTEFb P-TEFb BRD4->PTEFb Recruits & Activates PolII RNA Pol II Mediator->PolII Stabilizes PTEFb->PolII Phosphorylates (Elongation) Promoter Promoter Oncogene Oncogene Transcription (e.g., MYC) Promoter->Oncogene Drives PolII->Promoter Binds

Caption: BRD4 signaling at super-enhancers to drive oncogene expression.

Detailed Experimental Protocols

This section provides methodologies for key experiments in the evaluation of PEGylated PROTACs.

Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Harvest cells by scraping into ice-cold PBS and centrifuge. Lyse the cell pellet using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation: Normalize protein concentrations across all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax values.

Caco-2 Permeability Assay

Objective: To assess the ability of a PROTAC to cross the intestinal epithelium, a key indicator of oral bioavailability.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.

  • Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Only use inserts with high TEER values.

  • Assay Preparation: Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS). Equilibrate the cells for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the PROTAC solution (e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

Objective: To determine the binding affinities of the PROTAC to the POI and E3 ligase individually and to measure the cooperativity (α) of ternary complex formation.

Methodology:

  • Sample Preparation: Dialyze all proteins (POI, E3 ligase) and the PROTAC into an identical, degassed buffer to minimize heats of dilution. Accurately determine the concentration of all components.

  • Binary Titration 1 (PROTAC into POI):

    • Load the POI solution (e.g., 10-20 µM) into the ITC sample cell.

    • Load the PROTAC solution (10-20x higher concentration) into the injection syringe.

    • Perform a series of injections and measure the heat change. Fit the data to a one-site binding model to determine the binding affinity (KD1).

  • Binary Titration 2 (PROTAC into E3 Ligase):

    • Repeat the process from step 2, but with the E3 ligase in the sample cell to determine KD2.

  • Ternary Titration (PROTAC into POI + E3 Ligase):

    • Prepare a solution of the POI pre-saturated with the E3 ligase in the sample cell.

    • Titrate the PROTAC into this pre-formed binary complex.

    • Analyze the data to determine the apparent binding affinity for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary An α value > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), while α < 1 indicates negative cooperativity.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The historical "trial and error" approach to linker design is steadily being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties for the next generation of therapeutics.

References

The Architect of Degradation: A Technical Guide to Thiol-C9-PEG4-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven elimination of disease-causing proteins. At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively destroy proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability of the key ternary complex (POI-PROTAC-E3 Ligase) that precedes degradation.[4]

This guide provides an in-depth technical overview of Thiol-C9-PEG4-acid , a versatile, heterobifunctional linker used in the synthesis of PROTACs. We will explore its structural components, its role in PROTAC design, and provide standardized protocols for its application and evaluation in TPD research.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->E3 Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Dissecting the Linker: this compound

This compound is a heterobifunctional linker designed with distinct chemical properties to facilitate the modular assembly of PROTACs. Its structure provides a balance of length, flexibility, and hydrophilicity, which are crucial for optimizing PROTAC performance.

  • Molecular Formula: C₁₉H₃₈O₆S

  • Molecular Weight: 394.6 g/mol

The linker is composed of four key functional regions:

  • Thiol (-SH) Group: A reactive handle for specific conjugation, typically to a maleimide-functionalized warhead (POI ligand) via a thiol-maleimide Michael addition reaction. This provides a stable thioether bond.

  • C9 Alkyl Chain: A nine-carbon aliphatic chain that provides significant length and a degree of hydrophobicity. This component establishes a defined distance between the two ends of the PROTAC, which is critical for spanning the distance between the POI and E3 ligase.

  • PEG4 Moiety: A tetra-polyethylene glycol unit that imparts flexibility and hydrophilicity. The PEG chain enhances the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules, and allows for conformational sampling to achieve a stable and productive ternary complex.

  • Carboxylic Acid (-COOH) Group: A versatile functional group for conjugation to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands) through standard amide bond formation.

The combination of a more rigid alkyl chain with a flexible PEG unit offers a balanced approach to linker design, avoiding issues associated with excessive flexibility (entropic penalty) or rigidity (steric hindrance).

Quantitative Data Presentation

To illustrate the type of data generated during PROTAC characterization, the following table presents representative data for a hypothetical, potent BRD4-degrading PROTAC (PROTAC-X) constructed with a PEG-based linker similar in properties to this compound.

ParameterDescriptionIllustrative Value
Binding Affinity (Binary)
Kd (PROTAC to BRD4BD2)Binding affinity to the target protein bromodomain.25 nM
Kd (PROTAC to VHL)Binding affinity to the E3 ligase.150 nM
Ternary Complex Formation
Kd (Ternary Complex)Overall binding affinity of the ternary complex.5 nM
Cooperativity (α)A measure of the synergistic binding in the ternary complex. An α > 1 indicates positive cooperativity.3.5
Degradation Potency (Cellular)
DC₅₀The concentration of PROTAC required to degrade 50% of the target protein.8 nM
DₘₐₓThe maximum percentage of protein degradation achieved.>95%

Note: This table presents illustrative data based on general findings in PROTAC research to demonstrate key evaluative parameters. Specific values are highly dependent on the target protein, E3 ligase system, and cell line used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of PROTACs using the this compound linker.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes the sequential conjugation of a POI ligand and an E3 ligase ligand to the this compound linker.

Workflow:

Synthesis_Workflow Linker This compound Step1 Amide Coupling (HATU, DIPEA) Linker->Step1 E3_Ligand E3 Ligand (-NH2) E3_Ligand->Step1 Intermediate Thiol-Linker-E3 Ligand Step1->Intermediate Step2 Thiol-Maleimide Coupling Intermediate->Step2 POI_Ligand POI Ligand (-maleimide) POI_Ligand->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis using this compound.

Step 1: Amide Coupling of E3 Ligase Ligand to Linker

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide-amine) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (Thiol-Linker-E3 Ligand intermediate) by flash column chromatography.

Step 2: Thiol-Maleimide Coupling to POI Ligand

  • Reagents & Materials:

    • Thiol-Linker-E3 Ligand intermediate (1.0 eq)

    • Maleimide-functionalized POI Ligand (1.1 eq)

    • Anhydrous DMF or DMSO

  • Procedure:

    • Dissolve the Thiol-Linker-E3 Ligand intermediate in anhydrous DMF or DMSO.

    • Add the maleimide-functionalized POI ligand.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC to yield the desired product.

Protocol 2: Measuring Protein Degradation via Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a synthesized PROTAC.

  • Materials:

    • Target-expressing cell line

    • Cell culture reagents

    • Synthesized PROTAC and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a fixed time (e.g., 18-24 hours).

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE & Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Repeat the process for the loading control antibody.

    • Detection & Analysis: Apply a chemiluminescence substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC₅₀ and Dₘₐₓ values.

Protocol 3: Assessment of Ternary Complex Formation (Illustrative)

Multiple biophysical techniques can assess ternary complex formation. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding events.

  • Materials:

    • Purified target protein (POI)

    • Purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C)

    • Synthesized PROTAC

    • ITC instrument and appropriate buffer

  • Procedure:

    • Instrument Setup: Set the desired temperature (e.g., 25°C) and equilibrate the instrument. Perform control titrations (e.g., buffer into buffer, PROTAC into buffer) to establish baseline heat of dilution.

    • Binary Titrations:

      • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes to determine the binary binding affinity (Kd1).

      • PROTAC into POI: Fill the ITC cell with the POI solution and the syringe with the PROTAC solution to determine the second binary binding affinity (Kd2).

    • Ternary Titration:

      • Fill the ITC cell with a solution containing both the E3 ligase and the POI.

      • Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.

    • Data Analysis: Integrate the raw data and fit it to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each binary and ternary interaction. Calculate the cooperativity factor (α = Kd1 * Kd2 / (Kd_ternary * [Protein]cell)).

References

The Thiol Group: A Cornerstone of Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol group, with its unique nucleophilic properties, stands as a central player in the field of bioconjugation. Its reactivity and relative scarcity in proteins make it an ideal target for site-specific modifications, enabling the creation of precisely engineered biomolecules for a vast array of applications, from therapeutic antibody-drug conjugates (ADCs) to diagnostic imaging agents. This technical guide provides a comprehensive overview of the core principles of thiol-based bioconjugation, detailing the most prevalent chemical strategies, their underlying mechanisms, and practical considerations for their successful implementation.

The sulfhydryl group of cysteine residues is the primary focus of thiol-directed bioconjugation. Its reactivity is highly dependent on the local microenvironment and pH, which influences its deprotonation to the more nucleophilic thiolate anion.[1][2] This guide will delve into the specifics of harnessing this reactivity through various chemical approaches, offering detailed protocols and quantitative data to aid in the selection and optimization of conjugation strategies.

Core Thiol-Based Bioconjugation Chemistries

The versatility of the thiol group has given rise to a toolbox of chemical reactions for bioconjugation. The most prominent among these are thiol-maleimide addition, haloacetyl alkylation, disulfide exchange, and thiol-ene reactions. Each method presents a unique set of advantages and challenges in terms of reaction kinetics, stability of the resulting conjugate, and potential side reactions.

Thiol-Maleimide Chemistry: The Workhorse of Bioconjugation

The reaction between a thiol and a maleimide is arguably the most widely used method for bioconjugation due to its high selectivity and rapid reaction rates under physiological conditions.[3][4]

Mechanism: The conjugation proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond.[5] This forms a stable thioether linkage. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol is sufficiently deprotonated to the reactive thiolate form, while minimizing side reactions with other nucleophilic groups like amines. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.

Caption: Mechanism of Thiol-Maleimide Conjugation.

Advantages:

  • High Selectivity: Extremely selective for thiol groups within the optimal pH range.

  • Rapid Kinetics: The reaction proceeds quickly, often reaching completion within hours at room temperature.

  • Mild Conditions: The reaction is performed under physiological pH and temperature, preserving the integrity of most biomolecules.

Challenges and Considerations:

  • Hydrolysis of Maleimide: The maleimide ring can undergo hydrolysis, especially at higher pH, rendering it unreactive towards thiols.

  • Reversibility (Retro-Michael Reaction): The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione in vivo.

  • Thiazine Rearrangement: With N-terminal cysteines, a side reaction can lead to a thiazine rearrangement, altering the structure of the linkage.

Haloacetyl Chemistry: A Stable Alternative

Haloacetyl derivatives, such as iodoacetamides and bromoacetamides, provide a robust method for thiol alkylation, forming a highly stable thioether bond.

Mechanism: This reaction proceeds via an SN2 nucleophilic substitution, where the thiol group attacks the carbon atom bearing the halogen, displacing it to form a stable thioether linkage. The reaction is typically performed at a pH between 7.5 and 8.5.

Caption: Mechanism of Thiol-Haloacetyl Conjugation.

Advantages:

  • High Stability: The resulting thioether bond is very stable and not susceptible to reversal.

  • Good Selectivity: While less selective than maleimides, good selectivity for thiols can be achieved under controlled pH.

Challenges and Considerations:

  • Lower Selectivity: At higher pH or with a large excess of the haloacetyl reagent, reaction with other nucleophilic amino acid residues like histidine and lysine can occur.

  • Slower Reaction Rates: The reaction is generally slower than the thiol-maleimide reaction.

Disulfide Exchange: A Reversible Strategy

Disulfide exchange chemistry allows for the formation of a disulfide bond between a biomolecule and a payload. This strategy is particularly useful for applications where the release of the payload is desired under reducing conditions, such as within the intracellular environment.

Mechanism: This reaction involves the attack of a free thiol on an activated disulfide, such as a pyridyl disulfide. The reaction releases a chromogenic byproduct, like pyridine-2-thione, which allows for real-time monitoring of the reaction progress.

Caption: Mechanism of Disulfide Exchange.

Advantages:

  • Reversibility: The disulfide bond can be cleaved by reducing agents, enabling controlled release of the payload.

  • Reaction Monitoring: The release of a chromogenic byproduct facilitates easy monitoring of the reaction progress.

Challenges and Considerations:

  • Stability in Circulation: The disulfide linkage may be prematurely cleaved in the reducing environment of the bloodstream.

Thiol-Ene Chemistry: A "Click" Reaction Approach

The thiol-ene reaction is a photoinitiated radical-mediated reaction that has gained traction in bioconjugation due to its "click" chemistry characteristics: high efficiency, orthogonality to biological functional groups, and the formation of stable thioether bonds.

Mechanism: The reaction is initiated by a photoinitiator that, upon exposure to UV light, generates a radical. This radical then abstracts a hydrogen from a thiol, creating a thiyl radical. The thiyl radical adds across an alkene (the "ene") to form a carbon-centered radical, which then abstracts a hydrogen from another thiol, propagating the radical chain and forming the final thioether product.

Caption: Mechanism of Thiol-Ene Conjugation.

Advantages:

  • Orthogonality: The reaction is bioorthogonal, as alkenes are not typically found in biological systems.

  • High Efficiency: The reaction proceeds rapidly and with high yields.

  • Spatio-temporal Control: The use of light as an initiator allows for precise control over the timing and location of the conjugation.

Challenges and Considerations:

  • Potential for Biomolecule Damage: The use of UV light and radical species can potentially damage sensitive biomolecules.

  • Requirement for a Photoinitiator: The need for an external initiator adds a component to the reaction mixture.

Quantitative Data Summary

The selection of a bioconjugation strategy often depends on a quantitative understanding of reaction kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative parameters for the discussed thiol-based chemistries.

Chemistry Typical pH Range Reaction Time Bond Type Bond Stability Key Considerations
Thiol-Maleimide 6.5 - 7.52 hours to overnightThioetherSusceptible to retro-Michael reactionMaleimide hydrolysis can occur
Haloacetyl 7.5 - 8.5Several hoursThioetherHighly stablePotential for off-target reactions at higher pH
Disulfide Exchange NeutralMinutes to hoursDisulfideReversible with reducing agentsPremature cleavage in vivo is a concern
Thiol-Ene NeutralMinutes (with photoinitiation)ThioetherHighly stableRequires UV light and a photoinitiator

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized yet detailed methodologies for the key experiments discussed.

Protocol 1: Maleimide Labeling of a Protein

This protocol outlines a typical procedure for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein solution (1-10 mg/mL in a non-amine, non-thiol containing buffer, pH 7.0-7.5, such as PBS, HEPES, or Tris)

  • Maleimide-functionalized reagent (e.g., dye)

  • Reducing agent (e.g., TCEP) (optional)

  • Anhydrous DMSO or DMF

  • Degassed buffer

  • Purification column (e.g., Sephadex G-25)

Workflow:

Maleimide_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) B Optional: Reduce Disulfides (Add 10-fold molar excess of TCEP, incubate 30 min) A->B If necessary D Add Maleimide to Protein (10-20 fold molar excess) B->D C Prepare Maleimide Stock Solution (10 mM in anhydrous DMSO/DMF) C->D E Incubate (2 hours at RT or overnight at 4°C, protected from light) D->E F Purify Conjugate (e.g., size-exclusion chromatography) E->F G Characterize Conjugate (e.g., determine degree of labeling) F->G

Caption: Experimental workflow for maleimide labeling of a protein.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of amines and thiols and has a pH between 7.0 and 7.5.

  • (Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature. It is not necessary to remove excess TCEP before proceeding.

  • Prepare the Maleimide Stock Solution: Dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Perform the Labeling Reaction: While gently stirring the protein solution, add the maleimide stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the Conjugate: Remove the excess, unreacted maleimide reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Characterize the Conjugate: Determine the degree of labeling (DOL) using spectrophotometry or other appropriate analytical techniques.

Protocol 2: Haloacetyl Labeling of a Protein

This protocol describes a general method for labeling a protein with a haloacetyl-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL in a buffer at pH 7.5-8.5)

  • Haloacetyl-functionalized reagent

  • Anhydrous DMSO or DMF

  • Purification column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable buffer at a pH of 7.5-8.5.

  • Prepare the Haloacetyl Stock Solution: Dissolve the haloacetyl-functionalized reagent in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction: Add a slight excess of the haloacetyl reagent to the protein solution.

  • Incubate: Allow the reaction to proceed for several hours at room temperature.

  • Purify the Conjugate: Purify the conjugate to remove unreacted reagents.

The Role of Thiol Groups in Biological Signaling

Beyond their utility in bioconjugation, thiol groups on cysteine residues are pivotal in cellular signaling pathways. They act as redox switches, where their oxidation state modulates protein function, localization, and interaction with other molecules. Common oxidative post-translational modifications include S-sulfenylation, S-nitrosation, and S-glutathionylation. Understanding these native biological processes is crucial, as they can compete with or be mimicked by bioconjugation strategies. For instance, the reversible nature of disulfide exchange conjugation is analogous to the dynamic disulfide bonds that regulate protein function in vivo.

Thiol_Signaling_Pathways cluster_redox Redox Signaling cluster_stimuli Stimuli A Protein-SH (Active) B Protein-SOH (Sulfenic Acid) A->B Reversible B->A Reduction C Protein-S-S-G (Glutathionylated) B->C + GSH C->A Reduction D Protein-S-NO (Nitrosylated) D->A Reduction ROS ROS ROS->B Oxidation RNS RNS RNS->D Nitrosation GSH GSH

Caption: Simplified overview of thiol-based redox signaling.

Conclusion

The thiol group offers a powerful and versatile handle for the precise modification of biomolecules. The choice of conjugation chemistry depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate, particularly with respect to stability. While thiol-maleimide chemistry remains a popular choice for its speed and selectivity, considerations around the stability of the linkage have spurred the development and application of alternative strategies like haloacetyl chemistry and thiol-ene reactions for creating more robust conjugates. Disulfide exchange, on the other hand, provides a valuable tool for applications requiring triggered release. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as outlined in this guide, is essential for the successful design and execution of thiol-based bioconjugation strategies in research and drug development.

References

The Versatility of the Carboxyl Group: An In-depth Guide to Carboxylic Acid Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carboxylic acid functional group is a cornerstone of organic synthesis, prized for its versatile reactivity and its prevalence in both natural products and synthetically-derived molecules of pharmaceutical interest. Its ability to be converted into a wide array of other functional groups makes it an invaluable handle in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of carboxylic acids, detailing key transformations with a focus on quantitative data, experimental protocols, and logical workflows to aid in synthetic planning.

The Reactivity Landscape of Carboxylic Acids

The reactivity of a carboxylic acid is primarily centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton. Nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile, is the most common reaction pathway.[1] The reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters > amides.[2] This trend is governed by the ability of the leaving group to stabilize a negative charge.[3]

Key Synthetic Transformations of Carboxylic Acids

This section details some of the most synthetically useful transformations of carboxylic acids, providing quantitative data and detailed experimental protocols for their execution.

Esterification: The Fischer-Speier Method

Fischer-Speier esterification is a classic and widely used method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis.[4] The reaction is an equilibrium process, and strategies to drive it to completion include using an excess of one reactant or removing the water formed.[4]

Table 1: Quantitative Data for Fischer Esterification of Benzoic Acid Derivatives with Methanol

Carboxylic AcidCatalystReaction Time (h)Temperature (°C)Yield (%)
Benzoic AcidH₂SO₄30 min (reflux)65~75-90
4-Fluoro-3-nitrobenzoic AcidH₂SO₄ (4%)15 min (microwave)130-15077
Benzoic Acid[PyH][HSO₄]1670Varies with molar ratio
Benzoic AcidZr/Ti Solid Acid--High yields reported

Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

  • Materials: Benzoic acid (8.00 g, 0.0656 mol), methanol (25 mL, 0.617 mol), concentrated sulfuric acid (3.0 mL), diethyl ether, 5% sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate.

  • Procedure:

    • In a 100 mL round-bottomed flask, combine benzoic acid and methanol.

    • Carefully add concentrated sulfuric acid while swirling.

    • Add boiling chips and reflux the mixture for 30 minutes.

    • After cooling, pour the mixture into a separatory funnel containing 75 mL of water.

    • Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

    • Separate the layers and wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution (vent frequently).

    • Wash with 15-20 mL of saturated sodium chloride solution.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Decant the solution and remove the ether using a rotary evaporator to obtain methyl benzoate.

Amide Bond Formation: The Role of Coupling Agents

The direct reaction of a carboxylic acid with an amine to form an amide is often difficult due to the formation of an unreactive carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid.

Table 2: Comparative Yields for Amide Synthesis from Various Carboxylic Acids and Benzylamine

Carboxylic AcidCoupling AgentLoading (mol%)Temperature (°C)Yield (%)
Benzoic AcidTetramethoxysilane12012099
Benzoic AcidHexamethoxydisilane6012099
Benzoic AcidDodecamethoxy-neopentasilane2012099
Phenylacetic AcidDodecamethoxy-neopentasilane20120High
2-Methylbenzoic AcidDodecamethoxy-neopentasilane20120High
4-Methoxybenzoic AcidDodecamethoxy-neopentasilane20120High

Experimental Protocol: Synthesis of N-Benzylacetamide

  • Materials: Acetic acid (170 g, 2.83 mol), benzylamine (30 g, 0.28 mol).

  • Procedure:

    • Add benzylamine to a solution of acetic acid at 130-150°C with stirring.

    • Reflux the reaction mixture for 6 hours.

    • Allow the mixture to cool.

    • The product, N-benzylacetamide, can be isolated and purified by crystallization.

Reduction to Alcohols: The Power of Hydride Reagents

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Weaker reducing agents such as sodium borohydride are generally not effective for this transformation.

Table 3: Reduction of Carboxylic Acids to Primary Alcohols with LiAlH₄

Carboxylic AcidSolventReaction ConditionsYield (%)
Oleic AcidEthanolReflux with sodium49-51 (crude)
Aromatic Carboxylic AcidsTHF or EtherTypically 0°C to reflux, followed by aqueous workupGenerally high
Aliphatic Carboxylic AcidsTHF or EtherTypically 0°C to reflux, followed by aqueous workupGenerally high

Experimental Protocol: Reduction of Oleic Acid to Oleyl Alcohol

  • Materials: Ethyl oleate (from esterification of oleic acid), absolute ethanol, sodium metal, ether, 1% potassium hydroxide solution.

  • Procedure:

    • In a flask, dissolve ethyl oleate in absolute ethanol.

    • Gradually add sodium metal to maintain a vigorous reaction.

    • After the sodium has reacted, add more ethanol and heat on a steam bath.

    • Add water and reflux for 1 hour to saponify any unreacted ester.

    • After cooling, add more water and extract the product with ether.

    • Wash the ether extracts with 1% potassium hydroxide solution and then with water.

    • The crude oleyl alcohol can be purified by crystallization and distillation.

Conversion to Acyl Chlorides: Activating the Carboxyl Group

Acyl chlorides are highly reactive carboxylic acid derivatives and serve as versatile intermediates in synthesis. They are commonly prepared by treating carboxylic acids with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of Benzoyl Chloride from Benzoic Acid

  • Materials: Dry benzoic acid (50 g), phosphorus pentachloride (90 g) or thionyl chloride.

  • Procedure (using PCl₅):

    • In a flask, mix dry benzoic acid with finely pulverized phosphorus pentachloride.

    • The reaction proceeds with the evolution of hydrogen chloride gas, and the mixture becomes liquid.

    • After the initial reaction subsides, allow the mixture to stand.

    • Fractionally distill the liquid mixture to obtain benzoyl chloride (boiling point ~200°C). A yield of around 90% can be expected.

Named Reactions Involving Carboxylic Acids

Several important named reactions in organic synthesis utilize carboxylic acids as starting materials.

  • Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction is used for the α-halogenation of carboxylic acids. It involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃).

  • Arndt-Eistert Synthesis: This is a homologation reaction that converts a carboxylic acid into its next higher homolog. The process involves conversion to an acid chloride, reaction with diazomethane to form a diazoketone, and subsequent Wolff rearrangement.

  • Curtius Rearrangement: This reaction transforms a carboxylic acid into a primary amine with one less carbon atom. The carboxylic acid is first converted to an acyl azide, which then thermally rearranges to an isocyanate, followed by hydrolysis.

  • Schmidt Reaction: Similar to the Curtius rearrangement, the Schmidt reaction converts a carboxylic acid to a primary amine using hydrazoic acid (HN₃) in the presence of a strong acid.

  • Kolbe Electrolysis: This is an electrochemical decarboxylative dimerization of two carboxylic acid molecules (or their carboxylate salts) to form a new carbon-carbon bond. It is particularly useful for synthesizing symmetrical alkanes.

Synthetic Decision Making and Reaction Pathways

The choice of a particular synthetic route for transforming a carboxylic acid depends on the desired product, the presence of other functional groups in the molecule, and the required reaction conditions. The following diagrams, rendered in DOT language, illustrate a simplified decision-making workflow and a general reaction mechanism.

Synthetic_Decision_Making Start Carboxylic Acid (R-COOH) Q1 What is the target functional group? Start->Q1 Transform R-COOH? Product Desired Product Ester Ester Q1->Ester Ester (R-COOR') Amide Amide Q1->Amide Amide (R-CONR'R'') Alcohol Alcohol Q1->Alcohol Primary Alcohol (R-CH2OH) AcylChloride AcylChloride Q1->AcylChloride Acyl Chloride (R-COCl) Homologation Homologation Q1->Homologation Homologated Acid (R-CH2-COOH) Amine Amine Q1->Amine Amine (R-NH2) Fischer Fischer Ester->Fischer Fischer Esterification (Alcohol, Acid Catalyst) Coupling Coupling Amide->Coupling Amide Coupling (Amine, Coupling Agent) Reduction Reduction Alcohol->Reduction Reduction (LiAlH4) Chlorination Chlorination AcylChloride->Chlorination Chlorination (SOCl2 or PCl5) ArndtEistert ArndtEistert Homologation->ArndtEistert Arndt-Eistert Synthesis CurtiusSchmidt CurtiusSchmidt Amine->CurtiusSchmidt Curtius or Schmidt Rearrangement

Caption: A simplified decision-making workflow for selecting a synthetic route from a carboxylic acid.

Nucleophilic_Acyl_Substitution Reactants Carboxylic Acid Derivative (R-CO-LG) + Nucleophile (Nu-) Tetrahedral Tetrahedral Intermediate [R-C(O-)(LG)(Nu)] Reactants->Tetrahedral Nucleophilic Attack Product Substituted Product (R-CO-Nu) + Leaving Group (LG-) Tetrahedral->Product Elimination of Leaving Group

Caption: General mechanism of nucleophilic acyl substitution on a carboxylic acid derivative.

Conclusion

The carboxylic acid functional group is a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. A thorough understanding of its reactivity, coupled with a knowledge of established experimental protocols and the ability to make informed decisions about synthetic strategy, is crucial for the successful design and execution of complex synthetic campaigns in academic research and industrial drug development. This guide provides a foundational framework for harnessing the synthetic potential of this ubiquitous functional group.

References

The Nexus of Degradation: A Technical Guide to the Discovery and Synthesis of Novel PROTAC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2][3] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1] The rational design and synthesis of novel linkers are therefore paramount to unlocking the full therapeutic potential of this technology. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel PROTAC linkers, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in this dynamic field.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target and its subsequent degradation by the 26S proteasome. The linker plays a pivotal role in orchestrating this event, dictating the spatial orientation of the two proteins to facilitate the formation of a productive ternary complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids Yields

PROTAC-mediated protein degradation pathway.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly classified into flexible and rigid types, with each possessing distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, predominantly composed of polyethylene glycol (PEG) and alkyl chains, are the most commonly used motifs in PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can enhance the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers: Engineering Conformational Constraint for Enhanced Potency

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also improve metabolic stability.

Clickable Linkers: A Gateway to Modular and Efficient Synthesis

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity as a robust method for PROTAC synthesis. This approach enables the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Data Presentation: The Impact of Linker Properties on Degradation Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum percentage of target protein degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on these critical parameters.

Disclaimer: Direct comparison of data across different studies should be approached with caution due to variations in experimental conditions, including cell lines, treatment times, and analytical methods.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar> 90%
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Comparative Degradation of Bruton's Tyrosine Kinase (BTK) with Different Linker Compositions

PROTACLinker CompositionDC50 (nM) in Ramos cells
PROTAC ALong, flexible (Alkyl/Ether)1-40
PROTAC BShorter, more rigidPotent (specific values not provided)

Table 3: Influence of Linker Rigidity on BET Degrader Potency

PROTACLinker TypeCell LineIC50
PROTAC 48Flexible (Alkyl chain)MOLM13Potent
QCA570 (49)Rigid (Ethynyl group)MOLM133-fold more potent than 48
PROTAC 48Flexible (Alkyl chain)MV4;11Potent
QCA570 (49)Rigid (Ethynyl group)MV4;116-fold more potent than 48

Experimental Protocols: A Step-by-Step Guide to PROTAC Linker Synthesis and Evaluation

The following protocols provide detailed methodologies for the synthesis of PROTACs using common linker chemistries and for the evaluation of their degradation efficacy.

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized component, a common method for introducing linkers.

Materials:

  • Carboxylic acid-containing fragment (e.g., POI ligand or linker)

  • Amine-containing fragment (e.g., E3 ligase ligand or linker)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the coupling reagent (1.1 equivalents) in the anhydrous solvent.

  • Add the base (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.

Protocol 2: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol is highly efficient for the final ligation step in PROTAC synthesis.

Materials:

  • Azide-functionalized fragment

  • Alkyne-functionalized fragment

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the azide (1.0 equivalent) and alkyne (1.0-1.2 equivalents) in the chosen solvent in a reaction vessel.

  • Prepare fresh stock solutions of the catalyst components: e.g., 100 mM CuSO₄ in water, 200 mM ligand in water, and 100 mM sodium ascorbate in water.

  • In a separate vial, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions (e.g., in a 1:5 molar ratio). Let this stand for 1-2 minutes.

  • Add the catalyst premix to the solution of the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, purify the product using standard methods such as extraction or column chromatography.

Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Image the blot and quantify the band intensities using densitometry software.

    • Normalize the target protein intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Mandatory Visualizations: Charting the Course of PROTAC Linker Discovery

The following diagrams, generated using the DOT language, visualize key workflows and logical relationships in the discovery and synthesis of novel PROTAC linkers.

PROTAC_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Ligand_Identification Identify POI & E3 Ligands Target_Selection->Ligand_Identification Linker_Design Initial Linker Design (PEG, Alkyl, Rigid) Ligand_Identification->Linker_Design Synthesis PROTAC Library Synthesis Linker_Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay Synthesis->Ternary_Complex_Assay Degradation_Assay Western Blot for Degradation (DC50, Dmax) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Cell Permeability Assay Degradation_Assay->Permeability_Assay Data_Analysis Analyze SAR Data Permeability_Assay->Data_Analysis Lead_Optimization Lead Optimization (Linker Modification) Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterate In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies

A typical workflow for PROTAC discovery and optimization.

Linker_Selection_Logic Start Start: New Target Initial_Screen Synthesize initial library with diverse linkers (PEG, Alkyl; varying lengths) Start->Initial_Screen Evaluate_Degradation Evaluate degradation (DC50, Dmax) Initial_Screen->Evaluate_Degradation Good_Degradation Good Degradation? Evaluate_Degradation->Good_Degradation Optimize_Length Optimize Linker Length Good_Degradation->Optimize_Length Yes Consider_Rigid Consider Rigid Linkers (Piperazine, Triazole) Good_Degradation->Consider_Rigid No Poor_Permeability Poor Permeability? Optimize_Length->Poor_Permeability Modify_Linker_Comp Modify Linker Composition (e.g., add polar groups) Poor_Permeability->Modify_Linker_Comp Yes Final_Candidate Optimized PROTAC Candidate Poor_Permeability->Final_Candidate No Modify_Linker_Comp->Optimize_Length Re-evaluate Consider_Rigid->Initial_Screen Re-design

A decision-making flowchart for PROTAC linker selection.

Conclusion: The Future of PROTAC Linker Innovation

The rational design of PROTAC linkers is a cornerstone of developing effective and safe protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been instrumental in the initial success of PROTACs, the field is increasingly moving towards more sophisticated, functional linkers to enhance potency, selectivity, and drug-like properties. The systematic evaluation of a diverse chemical space of linkers, guided by the robust experimental protocols outlined in this guide, is essential for advancing the next generation of targeted protein degradation therapies. As our understanding of the intricate structure-activity relationships governing PROTAC efficacy deepens, so too will our ability to rationally design linkers that unlock the full potential of this transformative technology.

References

The Architect's Guide to Targeted Protein Degradation: Principles of PROTAC Design and Function

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own protein disposal machinery to selectively eliminate proteins of interest. Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate the complete removal of the target protein, offering a distinct and often more potent mechanism of action. This guide provides a comprehensive overview of the core principles governing PROTAC design and function, detailed experimental protocols for their evaluation, and a summary of key quantitative data for prominent PROTAC molecules.

Core Principles of PROTAC Design and Function

PROTACs are modular molecules comprising three key components: a "warhead" that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The fundamental mechanism of action relies on inducing proximity between the target protein and the E3 ligase, thereby forming a ternary complex.[1][2]

1. The Ternary Complex: The Heart of PROTAC Activity

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the critical initiating event in the PROTAC-mediated degradation pathway.[3][4] The stability of this complex is influenced by the intrinsic binding affinities of the warhead for the POI and the E3 ligase ligand for its target, as well as the cooperativity of the interactions within the complex.[5] Positive cooperativity, where the binding of one protein enhances the affinity for the other, is a key driver of potent degradation.

2. The Ubiquitin-Proteasome System (UPS): The Engine of Degradation

Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process, known as ubiquitination, results in the formation of a polyubiquitin chain on the target protein. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

3. The Three Pillars of PROTAC Design:

The rational design of a PROTAC requires careful consideration of its three constituent parts:

  • Warhead: The choice of warhead determines the specificity of the PROTAC for the target protein. It can be a known inhibitor, a binder identified through screening, or any molecule with sufficient affinity and a suitable vector for linker attachment.

  • E3 Ligase Ligand: The E3 ligase ligand dictates which of the over 600 human E3 ligases is recruited. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL), for which potent small molecule ligands have been developed.

  • Linker: The linker is not merely a passive connector but plays a crucial role in determining the efficacy of the PROTAC. Its length, composition, and attachment points influence the geometry and stability of the ternary complex. Optimization of the linker is often a critical step in developing a potent and selective PROTAC.

Quantitative Data on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of target protein degradation achievable.

Below is a summary of quantitative data for several well-characterized PROTACs.

PROTACTarget Protein(s)E3 LigaseCell LineDC50DmaxBinding Affinity (Kd)
ARV-110 Androgen Receptor (AR)CereblonVCaP, LNCaP< 1 nM>95%Not widely reported in public domain
MZ1 BRD4 (preferential), BRD2, BRD3VHLH661, H8388 nM, 23 nM (for BRD4)Complete at 100 nM (for BRD4)13-60 nM (for BET bromodomains)
ARV-771 BRD2/3/4VHLCastration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot ReportedNot widely reported in public domain
ARV-825 BRD4CereblonBurkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot ReportedNot widely reported in public domain
ARD-69 Androgen Receptor (AR)VHLLNCaP, VCaP, 22Rv10.86 nM, 0.76 nM, 10.4 nMAlmost complete degradation in LNCaP and VCaPNot widely reported in public domain
ARD-266 Androgen Receptor (AR)VHLLNCaP, VCaP, 22Rv10.2-1 nM>95% degradation in LNCaP and VCaPNot widely reported in public domain

Key Experimental Protocols

The development and characterization of PROTACs involve a suite of specialized assays to assess their binding, degradation, and mechanism of action.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC in complete growth medium. A vehicle control (e.g., DMSO) should be included.

  • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil the samples to denature the proteins.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal with an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of remaining protein relative to the vehicle control.

  • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

HiBiT Assay for Live-Cell Protein Degradation Kinetics

This bioluminescence-based assay allows for the real-time monitoring of protein degradation in living cells.

a. Cell Line Generation:

  • Use CRISPR/Cas9 to endogenously tag the target protein with the 11-amino-acid HiBiT peptide.

  • These cells should also stably express the complementary LgBiT protein.

b. Assay Protocol:

  • Seed the HiBiT-tagged cells in a 96-well plate.

  • Prepare serial dilutions of the PROTAC.

  • Add the PROTAC solutions to the cells.

  • Add a Nano-Glo® live-cell substrate.

  • Measure luminescence kinetically over time using a plate reader.

c. Data Analysis:

  • The decrease in luminescent signal corresponds to the degradation of the HiBiT-tagged target protein.

  • From the kinetic data, parameters such as the degradation rate, DC50, and Dmax can be calculated.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions, including the formation of the ternary complex.

a. Sample Preparation:

  • Purify the target protein and the E3 ligase complex.

  • Dialyze all proteins and the PROTAC into an identical buffer to minimize buffer mismatch effects.

  • Accurately determine the concentrations of all components.

b. ITC Experiment - Binary Interactions:

  • To determine the binding affinity of the PROTAC to the E3 ligase (Kd1), titrate the PROTAC from the syringe into the E3 ligase solution in the sample cell.

  • To determine the binding affinity of the PROTAC to the target protein (Kd2), titrate the PROTAC into the target protein solution.

c. ITC Experiment - Ternary Complex Formation:

  • To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the target protein in the sample cell and titrate in the PROTAC.

  • Alternatively, pre-form a binary complex of PROTAC and one protein and titrate in the second protein.

d. Data Analysis:

  • Fit the binding isotherms to an appropriate model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

  • The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-dependent ubiquitination of the target protein.

a. Reaction Setup:

  • In a reaction tube, combine the purified target protein, E3 ligase, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP.

  • Add the PROTAC at various concentrations. A no-PROTAC control is essential.

b. Ubiquitination Reaction:

  • Incubate the reaction mixture at 37°C for a specified time to allow for ubiquitination to occur.

c. Detection of Ubiquitination:

  • The ubiquitinated target protein can be detected by Western blotting using an antibody against the target protein, which will show a characteristic high-molecular-weight smear or laddering pattern.

  • Alternatively, specialized ELISA-based or fluorescence polarization assays can be used for higher throughput analysis.

Visualizing PROTAC Mechanisms and Workflows

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates E2 with Ub E2->Ternary Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Discovery and Characterization

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays start Target Selection design PROTAC Design (Warhead, Linker, E3 Ligand) start->design synthesis Chemical Synthesis design->synthesis binding Binary & Ternary Binding Assays (ITC, SPR) synthesis->binding ubiquitination In Vitro Ubiquitination Assay binding->ubiquitination degradation Degradation Assays (Western Blot, HiBiT) Determine DC50, Dmax ubiquitination->degradation selectivity Selectivity Profiling (Proteomics) degradation->selectivity mechanism Mechanism of Action (E3/Proteasome Dependence) selectivity->mechanism optimization Lead Optimization mechanism->optimization optimization->design Iterative Design invivo In Vivo Studies (PK/PD, Efficacy Models) optimization->invivo Lead Compound candidate Clinical Candidate invivo->candidate

Caption: General workflow for PROTAC discovery.

Logical Relationships: Key Components of a PROTAC

Caption: Core components of a PROTAC molecule.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, moving beyond target inhibition to target elimination. A deep understanding of the principles of ternary complex formation, the intricacies of the ubiquitin-proteasome system, and the interplay between the warhead, linker, and E3 ligase ligand is paramount for the successful design and development of these novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to navigate this exciting and rapidly evolving field. As our knowledge of E3 ligase biology expands and our ability to rationally design PROTACs improves, the therapeutic potential of targeted protein degradation will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Application of Thiol-C9-PEG4-acid PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2]

This document provides a detailed protocol for the synthesis of a specific PROTAC linker, Thiol-C9-PEG4-acid, and its application in the generation and evaluation of PROTAC molecules. This compound is a flexible linker that incorporates a 9-carbon alkyl chain, a tetra-polyethylene glycol (PEG4) unit, and terminal thiol and carboxylic acid functionalities for orthogonal conjugation to the POI and E3 ligase ligands, respectively.

PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis Protocol for this compound

This protocol describes a plausible multi-step synthesis of this compound, also known as 23-mercapto-3,6,9,12-tetraoxatricosanoic acid. The synthesis involves the protection of a thiol-containing starting material, followed by PEGylation, conversion to a carboxylic acid, and final deprotection of the thiol group.

Materials and Reagents
MaterialSupplierPurity
9-Bromo-1-nonanethiolSigma-Aldrich≥95%
Trityl chloride (Trt-Cl)Sigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-Aldrich≥99.8%
Tetraethylene glycol monomethyl etherSigma-Aldrich≥98%
Sodium hydride (NaH), 60% in mineral oilSigma-Aldrich
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%
Jones reagent (CrO₃ in H₂SO₄)Sigma-Aldrich
AcetoneFisher ScientificACS Grade
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%
Triethylsilane (TES)Sigma-Aldrich≥99%
Diethyl etherFisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Ethyl acetateFisher ScientificACS Grade
Sodium bicarbonate (NaHCO₃)Fisher ScientificACS Grade
Sodium sulfate (Na₂SO₄), anhydrousFisher ScientificACS Grade
Silica gel for column chromatographySorbent Technologies60 Å, 230-400 mesh

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiol Protection cluster_1 Step 2: PEGylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Deprotection A 9-Bromo-1-nonanethiol B S-Trityl-9-bromo-1-nonanethiol A->B Trt-Cl, TEA, DCM D Trityl-protected Thiol-C9-PEG4-OMe B->D C Tetraethylene glycol monomethyl ether C->D NaH, THF E Trityl-protected this compound D->E Jones Reagent, Acetone F This compound E->F TFA, TES, DCM

Caption: Synthetic workflow for this compound.

Experimental Procedure

Step 1: Protection of 9-Bromo-1-nonanethiol

  • To a solution of 9-bromo-1-nonanethiol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (Trt-Cl, 1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield S-trityl-9-bromo-1-nonanethiol.

Step 2: PEGylation

  • To a suspension of sodium hydride (NaH, 1.5 eq) in anhydrous tetrahydrofuran (THF), add tetraethylene glycol monomethyl ether (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of S-trityl-9-bromo-1-nonanethiol (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the trityl-protected Thiol-C9-PEG4-OMe.

Step 3: Oxidation to Carboxylic Acid

  • Dissolve the trityl-protected Thiol-C9-PEG4-OMe (1.0 eq) in acetone.

  • Cool the solution to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with isopropanol.

  • Filter the mixture through celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the trityl-protected this compound.

Step 4: Deprotection of the Thiol Group

  • Dissolve the trityl-protected this compound (1.0 eq) in DCM.

  • Add triethylsilane (TES, 5.0 eq) to the solution.

  • Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Purify the crude product by flash chromatography on silica gel (eluent: DCM/methanol gradient) to afford the final product, this compound.

Characterization Data (Representative)
Analysis MethodExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.20-1.60 (m, 14H, alkyl CH₂), 2.52 (t, J=7.4 Hz, 2H, CH₂SH), 3.45 (t, J=6.8 Hz, 2H, OCH₂), 3.60-3.70 (m, 16H, PEG CH₂), 4.15 (t, J=6.8 Hz, 2H, COOCH₂), 10.0-12.0 (br s, 1H, COOH).
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 24.7, 25.6, 28.4, 29.1, 29.4, 29.5, 34.1 (alkyl C), 69.0, 70.3, 70.5, 70.6, 71.3 (PEG C), 176.5 (COOH).
Mass Spec (ESI-) m/z calculated for C₁₉H₃₇O₆S⁻: 393.23; Found: 393.25.
Purity (HPLC) >95%

Application of this compound in PROTAC Synthesis

The synthesized this compound linker can be used to conjugate a POI-binding ligand and an E3 ligase ligand to form a functional PROTAC. The orthogonal reactive handles (thiol and carboxylic acid) allow for a stepwise and controlled conjugation strategy.

General PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Ligand 2 Conjugation A This compound C Linker-POI Ligand Conjugate A->C B POI Ligand (with reactive group for acid) B->C EDC, NHS E Final PROTAC C->E D E3 Ligase Ligand (with maleimide) D->E Thiol-Maleimide Click Chemistry

Caption: General workflow for PROTAC synthesis using the linker.

Experimental Protocol: Evaluation of PROTAC Efficacy

Once the PROTAC is synthesized, its ability to induce the degradation of the target protein needs to be evaluated. A common method for this is Western blotting to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[3]

Materials
  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure
  • Cell Seeding: Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%). Treat the cells with different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[4]

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Representative PROTAC Efficacy Data
PROTAC Concentration (nM)% Target Protein Degradation
0 (Vehicle)0
115
1045
5075
10090
50092
100088

DC₅₀: ~12 nM Dₘₐₓ: ~92%

Note: The decrease in degradation at higher concentrations is known as the "hook effect" and is a common phenomenon with PROTACs.

Conclusion

This document provides a comprehensive guide for the synthesis of the this compound PROTAC linker and its subsequent use in the development and evaluation of PROTAC molecules. The provided protocols offer a solid foundation for researchers in the field of targeted protein degradation to design and test novel therapeutics. The flexibility and orthogonal reactivity of the this compound linker make it a valuable tool for constructing diverse PROTAC libraries to optimize degradation efficiency and pharmacokinetic properties.

References

Experimental Guide for Thiol-C9-PEG4-acid in Cellular Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiol-C9-PEG4-acid is a heterobifunctional linker molecule designed for a wide range of bioconjugation applications in cellular research and drug development. Its unique structure, featuring a terminal thiol group and a carboxylic acid, separated by a 9-carbon alkyl chain and a tetra-polyethylene glycol (PEG4) spacer, offers versatility in covalently linking different molecular entities.

The primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] In this context, this compound serves as the linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase. The PEG4 moiety enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Beyond PROTACs, this compound is a valuable tool for:

  • Drug Delivery: The linker can be used to conjugate drugs to targeting moieties or to nanoparticles to improve their pharmacokinetic properties and facilitate targeted delivery to cells.

  • Cell Surface Modification: The thiol group can react with maleimide groups on the cell surface, allowing for the attachment of various molecules to live cells. This can be used to study cell-cell interactions or to track cells in vivo.

  • Bioconjugation: The orthogonal reactivity of the thiol and carboxylic acid groups allows for the sequential and controlled conjugation of two different molecules, such as proteins, peptides, or fluorescent dyes.

The thiol group readily reacts with maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. It also has a strong affinity for gold surfaces, making it suitable for the functionalization of gold nanoparticles. The carboxylic acid group can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines.

When using this compound in cellular experiments, it is crucial to consider the potential effects of PEGylation on cellular uptake and cytotoxicity. While PEGylation is generally considered to be biocompatible and can reduce non-specific protein adsorption, some studies suggest that PEGylated nanoparticles, once internalized, may induce higher levels of oxidative stress compared to their non-PEGylated counterparts. The efficiency of cellular uptake can also be influenced by the length of the PEG linker and the cell type. Therefore, it is recommended to empirically determine the optimal concentration and incubation time for each specific application and cell line.

Data Presentation

The following tables summarize key quantitative parameters that should be considered and optimized when using this compound in cellular experiments. The provided ranges are based on general observations for PEGylated molecules and should be used as a starting point for optimization.

Table 1: Recommended Concentration Ranges for Cellular Assays

ApplicationStarting Concentration RangeNotes
PROTAC-mediated Degradation1 nM - 10 µMThe optimal concentration is highly dependent on the specific target, E3 ligase, and cell line. A dose-response curve should be generated to determine the DC50.
Cell Surface Modification10 µM - 200 µMHigher concentrations may be required for efficient surface labeling. Monitor cell viability at higher concentrations.
Drug Delivery (in vitro)100 nM - 50 µMThe effective concentration will depend on the potency of the conjugated drug and the efficiency of cellular uptake.

Table 2: Typical Incubation Times for Cellular Experiments

ExperimentTypical Incubation TimeNotes
PROTAC-mediated Degradation4 - 48 hoursTime-course experiments are recommended to determine the optimal degradation time.
Cytotoxicity Assay24 - 72 hoursLonger incubation times can reveal delayed cytotoxic effects.
Cellular Uptake Studies1 - 24 hoursUptake can be assessed at various time points to understand the kinetics of internalization.

Table 3: Parameters for Evaluating Cellular Effects

ParameterMethod of MeasurementKey Considerations
Cytotoxicity MTT, MTS, or CellTiter-Glo® assays; Live/Dead stainingDetermine the CC50 (50% cytotoxic concentration) to establish a safe working concentration range.
Cellular Uptake Flow cytometry, Confocal microscopy, Plate-based assaysIf the conjugate is not fluorescent, the linker can be conjugated to a fluorescent dye for visualization and quantification.
Target Engagement Western Blot, In-Cell Western, Reporter assaysFor PROTAC applications, measure the degradation of the target protein. For other applications, assess the functional consequence of the conjugate's interaction with its cellular target.

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a Primary Amine-Containing Molecule (e.g., a Protein Ligand) via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein ligand, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer for aqueous activation

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Activation of this compound:

    • For organic phase reactions: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-4 hours.

    • For aqueous reactions: Dissolve this compound (1 equivalent) in 0.1 M MES buffer (pH 4.7-6.0). Add Sulfo-NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents). Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Add the activated Thiol-C9-PEG4-NHS ester solution to the amine-containing molecule solution. A molar ratio of 5-20 fold excess of the activated linker to the amine-containing molecule is a good starting point.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM, or hydroxylamine to a final concentration of 10-50 mM) to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted linker and byproducts.

Protocol 2: Conjugation of a this compound-Molecule Conjugate to a Maleimide-Activated Protein

This protocol describes the reaction between the thiol group of the previously synthesized conjugate and a maleimide-activated protein.

Materials:

  • This compound-Molecule conjugate (from Protocol 1)

  • Maleimide-activated protein

  • Degassed reaction buffer (e.g., PBS, HEPES, or Tris buffer, pH 6.5-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

  • Size-exclusion chromatography column for purification

Procedure:

  • Preparation of the Thiol-Containing Conjugate:

    • Dissolve the this compound-Molecule conjugate in the degassed reaction buffer.

    • If the conjugate contains disulfide bonds that need to be reduced to free the thiol group, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT for reduction, it must be removed before adding the maleimide-activated protein.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated protein in the degassed reaction buffer.

    • Add the thiol-containing conjugate solution to the maleimide-activated protein solution. A molar ratio of 1.5-10 fold excess of the thiol-containing conjugate to the protein is a common starting point.

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light if using fluorescent molecules.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove any unreacted components.

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation1 Step 2: First Conjugation cluster_conjugation2 Step 3: Second Conjugation cluster_cellular_application Step 4: Cellular Application Thiol_PEG_Acid This compound Activated_Ester Thiol-C9-PEG4-NHS Ester Thiol_PEG_Acid->Activated_Ester Activation EDC_NHS EDC + NHS/Sulfo-NHS EDC_NHS->Activated_Ester Thiol_PEG_Molecule Thiol-C9-PEG4-Molecule Conjugate Activated_Ester->Thiol_PEG_Molecule Amide Bond Formation Amine_Molecule Amine-containing Molecule (e.g., Ligand 1) Amine_Molecule->Thiol_PEG_Molecule Final_Conjugate Final Bioconjugate (e.g., PROTAC) Thiol_PEG_Molecule->Final_Conjugate Thioether Bond Formation Maleimide_Protein Maleimide-activated Protein (e.g., Ligand 2) Maleimide_Protein->Final_Conjugate Cells Incubate with Cells Final_Conjugate->Cells Analysis Cellular Analysis (e.g., Western Blot, Microscopy) Cells->Analysis

Caption: General experimental workflow for using this compound.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Degradation Protein Degradation Ubiquitinated_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Thiol-C9-PEG4-acid in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-C9-PEG4-acid is a heterobifunctional linker molecule increasingly utilized in oncology research for the development of targeted therapeutics. This linker features a terminal thiol (-SH) group, a nine-carbon aliphatic chain (C9), a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid (-COOH) group. This distinct architecture offers a versatile platform for conjugating various molecules, such as antibodies or nanoparticles, to cytotoxic drugs or imaging agents.

The thiol group provides a reactive handle for attachment to maleimide-functionalized molecules or for anchoring to gold nanoparticle surfaces.[1][2] The PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting conjugate, reduce aggregation, and minimize immunogenicity.[][4] The C9 alkyl chain provides a defined spatial separation between the conjugated moieties. The carboxylic acid group offers an additional site for conjugation to amine-containing molecules through amide bond formation.[1]

These properties make this compound and structurally similar linkers valuable tools in the design of advanced cancer therapies, including Antibody-Drug Conjugates (ADCs) and nanoparticle-based drug delivery systems. While specific experimental data for this compound is limited in publicly available literature, this document provides detailed application notes and protocols based on the established use of similar Thiol-PEG-acid linkers in oncology research. The presented data and methodologies serve as a comprehensive guide for researchers employing this class of linkers.

Application 1: Antibody-Drug Conjugates (ADCs)

Thiol-PEG-acid linkers are integral in the construction of ADCs, which are designed to selectively deliver potent cytotoxic agents to cancer cells by targeting tumor-specific antigens. In this context, the linker connects the monoclonal antibody (mAb) to the cytotoxic payload. The stability of the linker is crucial to prevent premature drug release in circulation, which can cause systemic toxicity.

The carboxylic acid end of the linker can be activated to react with primary amines (e.g., lysine residues) on the antibody surface. The thiol end can be conjugated to a payload that has a thiol-reactive group, such as a maleimide. The PEG component of the linker can influence the drug-to-antibody ratio (DAR), solubility, and in vivo efficacy of the ADC.

Quantitative Data Summary

The following table summarizes the impact of PEG linker length on the properties of an anti-CD30 ADC. While not specific to the C9-PEG4 linker, it illustrates the general trends observed when varying the PEG chain length in ADCs.

LinkerAverage DARIn Vitro Cytotoxicity (IC50, ng/mL) on Karpas-299 cells
No PEG~2.5~10
PEG2~3.0~10
PEG4 ~2.5 ~10
PEG8~3.7~10
PEG12~4.8~10
PEG24~3.0~10

Data adapted from Burke et al., 2017. This table demonstrates that PEG linker length can influence the drug-to-antibody ratio (DAR), although in this specific study, it did not significantly impact in vitro cytotoxicity.

Experimental Protocol: Synthesis of an ADC using a Thiol-PEG-Acid Linker

This protocol describes a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional Thiol-PEG-acid linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Maleimide-functionalized cytotoxic payload

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Dialyze the mAb into an amine-free buffer such as PBS (20mM sodium phosphate, 150mM NaCl; pH 7.4).

    • Adjust the mAb concentration to 1-10 mg/mL.

  • Activation of the Linker's Carboxylic Acid Group:

    • Dissolve the this compound linker, EDC, and NHS in an appropriate anhydrous solvent like DMSO or DMF to prepare stock solutions.

    • In a reaction vessel, add the this compound linker to MES buffer (0.1 M MES, 0.5 M NaCl; pH 6.0).

    • Add a molar excess of EDC and NHS to the linker solution to activate the carboxylic acid group.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of the Activated Linker to the Antibody:

    • Add the activated linker solution to the prepared antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR.

    • Adjust the pH of the reaction mixture to 7.2-7.5 and incubate for 2 hours at room temperature with gentle mixing.

  • Purification of the Linker-Antibody Intermediate:

    • Remove excess linker and coupling reagents by size-exclusion chromatography or diafiltration.

  • Conjugation of the Payload to the Linker-Antibody Intermediate:

    • Dissolve the maleimide-functionalized payload in a suitable solvent (e.g., DMSO).

    • Add the payload solution to the purified linker-antibody intermediate. The reaction should be performed in a buffer at pH 6.5-7.5.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Quenching and Final Purification:

    • Add a quenching reagent like N-acetyl-cysteine to cap any unreacted maleimide groups on the payload.

    • Purify the final ADC conjugate using size-exclusion chromatography to remove any remaining small molecules.

  • Characterization:

    • Determine the final protein concentration (e.g., by UV-Vis spectroscopy).

    • Determine the DAR using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography.

Visualization of ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation1 First Conjugation cluster_purification1 Purification cluster_conjugation2 Second Conjugation cluster_purification2 Final Purification Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker MES Buffer, pH 6.0 EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker Linker_Ab Linker-Antibody Intermediate ActivatedLinker->Linker_Ab PBS, pH 7.2-7.5 Antibody Monoclonal Antibody Antibody->Linker_Ab Purified_Linker_Ab Purified Intermediate Linker_Ab->Purified_Linker_Ab SEC ADC Antibody-Drug Conjugate (ADC) Purified_Linker_Ab->ADC PBS, pH 6.5-7.5 Payload Maleimide-Payload Payload->ADC Final_ADC Purified ADC ADC->Final_ADC SEC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Application 2: Nanoparticle-Based Drug Delivery

Thiol-PEG-acid linkers are extensively used to functionalize the surface of nanoparticles, particularly gold nanoparticles (AuNPs), for targeted drug delivery in oncology. The thiol group forms a strong dative bond with the gold surface, creating a stable self-assembled monolayer. The PEG chains extend from the nanoparticle surface, providing a hydrophilic shield that prevents aggregation, reduces non-specific protein adsorption (opsonization), and prolongs circulation time.

The terminal carboxylic acid group can be used to conjugate targeting ligands (e.g., antibodies, peptides) or therapeutic agents. This dual functionality allows for the creation of multifunctional nanocarriers that can specifically target tumor cells and deliver a therapeutic payload.

Quantitative Data Summary

The following table presents representative data on the characterization of PEGylated gold nanoparticles.

ParameterValueReference
Hydrodynamic Diameter (PEG-AuNPs)268.12 ± 28.45 nm
Zeta Potential (PEG-AuNPs)-8.42 mV
Maximum Absorbance (PEG-AuNPs)520 nm
Drug Loading Capacity (PTX-PEG-AuNPs)6.2%

This table provides example characterization data for PEGylated gold nanoparticles from various studies.

Experimental Protocol: Formulation of Drug-Loaded Gold Nanoparticles

This protocol outlines a general procedure for the synthesis of gold nanoparticles and their functionalization with a Thiol-PEG-acid linker for subsequent drug or ligand conjugation.

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl4·3H2O)

  • Trisodium citrate

  • This compound

  • EDC and NHS

  • Amine-containing drug or targeting ligand

  • Deionized water

  • Reaction buffers (e.g., MES, PBS)

Procedure:

  • Synthesis of Gold Nanoparticles (Turkevich Method):

    • Bring a solution of HAuCl4 in deionized water to a rolling boil in a clean flask with vigorous stirring.

    • Rapidly add a solution of trisodium citrate to the boiling HAuCl4 solution.

    • The solution color will change from yellow to blue and finally to a deep red, indicating the formation of AuNPs.

    • Continue boiling and stirring for 15-30 minutes, then allow the solution to cool to room temperature.

  • Surface Functionalization with this compound:

    • Add an aqueous solution of this compound to the citrate-capped AuNP suspension. An excess of the linker is typically used.

    • Stir the mixture overnight at room temperature to allow for the formation of a self-assembled monolayer on the AuNP surface.

    • Purify the PEGylated AuNPs by centrifugation and resuspension in deionized water or a suitable buffer to remove excess linker.

  • Activation of the Terminal Carboxylic Acid:

    • Resuspend the purified PEGylated AuNPs in MES buffer (pH 6.0).

    • Add EDC and NHS to the suspension to activate the terminal carboxylic acid groups on the PEG linker.

    • Incubate for 30 minutes at room temperature with gentle mixing.

  • Conjugation of Drug/Ligand:

    • Centrifuge the activated AuNPs and resuspend them in a suitable buffer (e.g., PBS, pH 7.4).

    • Add the amine-containing drug or targeting ligand to the activated AuNP suspension.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Final Purification:

    • Add a quenching solution (e.g., Tris buffer or ethanolamine) to deactivate any remaining active NHS esters.

    • Purify the final functionalized nanoparticles by centrifugation and resuspension to remove unconjugated molecules.

  • Characterization:

    • Characterize the size and morphology of the nanoparticles using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Confirm surface functionalization using UV-Vis spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Quantify the amount of conjugated drug or ligand using appropriate analytical techniques (e.g., HPLC, fluorescence spectroscopy).

Visualization of Nanoparticle Formulation Workflow

Nanoparticle_Workflow cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_activation Carboxylic Acid Activation cluster_conjugation Drug/Ligand Conjugation HAuCl4 HAuCl4 Solution AuNP Citrate-capped AuNPs HAuCl4->AuNP Boiling Citrate Trisodium Citrate Citrate->AuNP PEG_AuNP PEGylated AuNPs AuNP->PEG_AuNP Thiol_Linker This compound Thiol_Linker->PEG_AuNP Activated_AuNP Activated PEG-AuNPs PEG_AuNP->Activated_AuNP EDC_NHS EDC / NHS EDC_NHS->Activated_AuNP Final_NP Functionalized Nanoparticle Activated_AuNP->Final_NP Drug_Ligand Amine-containing Drug or Ligand Drug_Ligand->Final_NP

Caption: Workflow for the formulation of drug-loaded gold nanoparticles.

Cytotoxicity Assay Protocol

The following is a general protocol for assessing the in vitro cytotoxicity of this compound-based therapeutics using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete cell culture medium

  • 96-well plates

  • Therapeutic agent (e.g., ADC, functionalized nanoparticles)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with Triton X-100)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the therapeutic agent in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted therapeutic agent to each well. Include untreated control wells.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the concentration of the therapeutic agent and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization of Signaling Pathway Logic

Signaling_Pathway cluster_targeting Targeted Delivery cluster_internalization Internalization & Drug Release cluster_action Mechanism of Action Therapeutic This compound -based Therapeutic (ADC or Nanoparticle) Receptor Tumor Cell Surface Receptor Therapeutic->Receptor Binding Endosome Endosome / Lysosome Receptor->Endosome Internalization Released_Drug Released Cytotoxic Payload Endosome->Released_Drug Linker Cleavage Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Released_Drug->Cellular_Target Apoptosis Apoptosis / Cell Death Cellular_Target->Apoptosis

Caption: Generalized mechanism of action for a targeted therapeutic.

Conclusion

This compound and related Thiol-PEG-acid linkers represent a versatile and powerful class of tools for the development of targeted cancer therapies. Their unique combination of reactive functional groups and a hydrophilic spacer allows for the precise construction of complex bioconjugates with improved pharmacological properties. The applications in ADCs and nanoparticle drug delivery systems highlight their potential to enhance the therapeutic index of potent cytotoxic agents by enabling their specific delivery to tumor tissues. The protocols and data presented in this document provide a foundational guide for researchers to design, synthesize, and evaluate novel oncology therapeutics utilizing this advanced linker technology. Further research into the specific properties conferred by the C9 alkyl chain in this compound will continue to refine the design of next-generation cancer treatments.

References

Application Notes and Protocols for Thiol-C9-PEG4-acid in Neurodegenerative Disease Target Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins.[1][2][3] The selective degradation of these pathogenic proteins presents a promising therapeutic strategy.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the body's own cellular machinery to target and degrade specific proteins. Thiol-C9-PEG4-acid is a versatile, heterobifunctional linker used in the synthesis of PROTACs, offering a strategic approach to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This document provides detailed application notes and protocols for the utilization of this compound in the development of PROTACs for neurodegenerative disease targets.

Application Notes: The Role of this compound in PROTACs for Neurodegeneration

This compound is a precisely designed chemical tool for the construction of PROTACs. Its structure can be broken down into four key components, each contributing to the overall functionality and efficacy of the resulting PROTAC molecule.

  • Thiol Group (-SH): This functional group provides a reactive handle for highly selective conjugation, most commonly with maleimide-functionalized molecules through a Michael addition reaction. This allows for the covalent attachment of a ligand that specifically binds to the target protein of interest (e.g., Tau, α-Synuclein, or Huntingtin).

  • C9 Alkyl Chain: This nine-carbon aliphatic chain acts as a spacer, providing distance and a degree of rigidity between the two ends of the PROTAC. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Polyethylene Glycol (PEG)4 Moiety: The four-unit PEG spacer imparts several beneficial properties to the PROTAC molecule. PEGylation is known to:

    • Increase hydrophilicity and aqueous solubility, which can improve the overall pharmacokinetic profile.

    • Enhance cell permeability, a crucial factor for reaching intracellular targets.

    • Reduce nonspecific binding and potential immunogenicity.

    • Provide flexibility to the linker, which can aid in the proper orientation of the ternary complex.

  • Carboxylic Acid Group (-COOH): This functional group allows for the attachment of the second ligand, typically one that recruits an E3 ubiquitin ligase (e.g., ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This is commonly achieved through an amide bond formation via activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The combination of these features in this compound provides a modular and adaptable platform for the rational design and synthesis of PROTACs aimed at degrading proteins implicated in neurodegenerative diseases.

Quantitative Data Summary

Target ProteinPROTACE3 Ligase LigandLinker TypeDC50 (µM)Cell LineCitation
α-Synuclein AggregatesT3Pomalidomide (CRBN)PEG-based1.57 ± 0.55HEK293T
Total TauT3Pomalidomide (CRBN)PEG-based4.09 ± 0.90HEK293T
Death-associated protein kinase 1 (DAPK1)CP1Not SpecifiedNot Specified0.1196Not Specified
BRD4 (for comparison)PROTAC with 1-2 PEG unitsCRBNPEG>5H661
BRD4 (for comparison)PROTAC with 4-5 PEG unitsCRBNPEG<0.5H661

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. The data presented is illustrative and highly dependent on the specific ligands, linker composition, and experimental conditions.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and evaluation of a PROTAC for a neurodegenerative disease target using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process: 1) coupling of an amine-containing E3 ligase ligand to the carboxylic acid of this compound, and 2) conjugation of the resulting intermediate to a maleimide-functionalized target protein ligand.

Materials and Reagents:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., a derivative of Thalidomide for CRBN)

  • Maleimide-functionalized target protein ligand (e.g., a derivative targeting Tau or α-Synuclein)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (for aqueous reactions)

  • Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer and NMR for characterization

Step 1: Activation of this compound and Coupling to E3 Ligase Ligand

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Coupling Reaction:

    • To the activated linker solution, add the amine-containing E3 ligase ligand (1 equivalent) dissolved in a minimal amount of anhydrous DMF or DCM.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) if the amine is in its salt form.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

  • Purification of the Intermediate:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by flash column chromatography or preparative HPLC to obtain the pure E3 ligase ligand-linker intermediate.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Step 2: Conjugation to Maleimide-Functionalized Target Protein Ligand

  • Preparation of Solutions:

    • Dissolve the purified E3 ligase ligand-linker intermediate (1 equivalent) in a degassed buffer such as PBS (pH 7.0-7.5). The use of a co-solvent like DMSO or DMF may be necessary to ensure solubility.

    • Dissolve the maleimide-functionalized target protein ligand (1.1 equivalents) in a minimal amount of DMSO or DMF.

  • Thiol-Maleimide Conjugation:

    • Add the solution of the maleimide-functionalized ligand to the solution of the thiol-containing intermediate while gently stirring.

    • Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

  • Final Purification and Characterization:

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the purified PROTAC by mass spectrometry and NMR to confirm its structure and purity.

    • The final product should be stored at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines a general procedure for assessing the ability of a synthesized PROTAC to induce the degradation of a target protein in a relevant cell line.

Materials and Reagents:

  • Relevant human cell line (e.g., SH-SY5Y neuroblastoma cells for Parkinson's disease models)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • Synthesized PROTAC

  • DMSO (for stock solutions)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blotting

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells in the appropriate medium at 37°C in a humidified incubator with 5% CO2.

    • Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment:

    • Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).

    • On the day of the experiment, dilute the PROTAC stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add the medium containing the PROTAC or vehicle.

    • Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Target Target Protein (e.g., Tau, α-Synuclein) PROTAC PROTAC (this compound based) Target->PROTAC Binds to Target Ligand PROTAC->PROTAC Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->PROTAC Binds to E3 Ligase Ligand Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recruits E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - Amine-E3 Ligase Ligand - Maleimide-Target Ligand step1 Step 1: Activate -COOH of Linker (EDC/NHS Chemistry) start->step1 step2 Couple to Amine-E3 Ligase Ligand step1->step2 purify1 Purify Intermediate (HPLC) step2->purify1 step3 Step 2: Conjugate -SH of Intermediate to Maleimide-Target Ligand purify1->step3 purify2 Final Purification (HPLC) step3->purify2 characterize Characterize Final PROTAC (MS, NMR) purify2->characterize

Caption: Experimental workflow for PROTAC synthesis.

PROTAC_Optimization_Logic cluster_optimization PROTAC Optimization Logic start Initial PROTAC Synthesized evaluate Evaluate in vitro: - Degradation (DC50) - Permeability (e.g., PAMPA) - Solubility start->evaluate decision Potent and Permeable? evaluate->decision success Proceed to in vivo studies decision->success Yes failure Modify Linker: - Adjust Length (PEG units) - Change Composition (Alkyl vs. PEG) - Alter Attachment Points decision->failure No failure->start Re-synthesize

Caption: Logical workflow for PROTAC optimization.

References

Application Notes and Protocols for Thiol-C9-PEG4-acid in Targeted Kinase Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3]

The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Thiol-C9-PEG4-acid is a versatile polyethylene glycol (PEG)-based linker that offers a balance of flexibility and length, making it a valuable tool in the synthesis of PROTACs for the targeted degradation of proteins, including kinases. Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases, particularly cancer. PROTAC-mediated degradation of kinases offers a powerful alternative to traditional inhibition, with the potential to overcome challenges such as drug resistance.

These application notes provide an overview of the use of this compound in the development of kinase-targeting PROTACs, along with detailed protocols for their synthesis and evaluation.

Principle of this compound in PROTAC Assembly

This compound is a heterobifunctional linker featuring a thiol group at one end and a carboxylic acid at the other, separated by a C9 alkyl chain and a tetra-ethylene glycol (PEG4) spacer. This structure allows for the sequential and specific conjugation of two different molecules:

  • The thiol group (-SH) can be reacted with various electrophiles, such as maleimides or haloacetamides, which are often incorporated into ligands targeting specific amino acid residues (like cysteine) on a kinase or an E3 ligase.

  • The carboxylic acid group (-COOH) can be activated to form an amide bond with an amine-containing ligand for either the kinase or the E3 ligase.

The PEG4 moiety imparts hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The combination of the C9 chain and PEG4 provides the necessary length and flexibility to facilitate the productive formation of the ternary complex.

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Kinase (POI) PROTAC PROTAC (this compound linker) POI->PROTAC Binds to E3 E3 Ubiquitin Ligase E3->PROTAC Recruits Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Transfer Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to POI_bound Target Kinase POI_bound->Proteasome Enters PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

Caption: General mechanism of a PROTAC utilizing a linker like this compound.

Experimental Protocols

Protocol 1: Synthesis of a Kinase-Targeting PROTAC

This protocol outlines a general strategy for synthesizing a PROTAC using this compound, a kinase inhibitor with a reactive handle (e.g., an amine), and an E3 ligase ligand (e.g., a thalidomide derivative with a maleimide group).

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis Linker This compound Activated_Linker Activated Linker (-COOH to NHS ester) Linker->Activated_Linker EDC, NHS Kinase_Ligand Kinase Ligand (with -NH2) Intermediate Intermediate Conjugate Kinase_Ligand->Intermediate E3_Ligand E3 Ligase Ligand (with maleimide) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Activated_Linker->Intermediate + Kinase Ligand Intermediate->Final_PROTAC + E3 Ligase Ligand

Caption: A two-step synthesis strategy for a kinase-targeting PROTAC.

Materials:

  • This compound

  • Kinase inhibitor containing a primary or secondary amine

  • E3 ligase ligand functionalized with a maleimide group (e.g., a derivative of thalidomide or VHL ligand)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the activation is complete (monitored by TLC or LC-MS).

  • Conjugation to Kinase Ligand:

    • In a separate flask, dissolve the amine-containing kinase inhibitor (1 equivalent) in anhydrous DMF.

    • Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

    • Slowly add the activated linker solution from step 1 to the kinase inhibitor solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS to confirm the formation of the intermediate conjugate.

  • Conjugation to E3 Ligase Ligand:

    • Once the first conjugation is complete, add the maleimide-functionalized E3 ligase ligand (1.1 equivalents) to the reaction mixture.

    • Stir at room temperature for 2-4 hours. The thiol group of the intermediate will react with the maleimide group.

    • Monitor the reaction by LC-MS to confirm the formation of the final PROTAC.

  • Purification and Characterization:

    • Quench the reaction with a small amount of water.

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

Protocol 2: In Vitro Evaluation of Kinase Degradation

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a cell-based assay.

Diagram: Kinase Degradation Assay Workflow

Degradation_Assay Cell_Culture 1. Seed Cells Expressing Target Kinase PROTAC_Treatment 2. Treat with PROTAC (Dose-Response) Cell_Culture->PROTAC_Treatment Incubation 3. Incubate for Defined Time Points PROTAC_Treatment->Incubation Cell_Lysis 4. Lyse Cells Incubation->Cell_Lysis Western_Blot 5. Western Blot Analysis Cell_Lysis->Western_Blot Quantification 6. Densitometry and Data Analysis (DC50) Western_Blot->Quantification

Caption: Workflow for assessing PROTAC-mediated kinase degradation.

Materials:

  • Cancer cell line endogenously expressing the target kinase

  • Complete cell culture medium

  • Synthesized kinase-targeting PROTAC

  • DMSO (for stock solutions)

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a stock solution of the PROTAC in DMSO.

    • Serially dilute the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.

  • Incubation: Incubate the treated cells for a specific period (e.g., 4, 8, 16, or 24 hours) to allow for protein degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash again and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Perform densitometry analysis on the western blot bands to quantify the protein levels.

    • Normalize the target kinase band intensity to the loading control band intensity.

    • Plot the percentage of remaining kinase protein against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).

Data Presentation

The following tables provide a template for summarizing quantitative data from kinase degradation experiments.

Table 1: In Vitro Kinase Degradation

PROTAC Concentration (nM)% Kinase Remaining (Mean ± SD)
0 (Vehicle)100
195 ± 4.2
1078 ± 5.1
5045 ± 3.8
10022 ± 2.9
5008 ± 1.5
10005 ± 1.1

Table 2: Degradation Kinetics

Time (hours)% Kinase Remaining (at DC₈₀ Concentration)
0100
285 ± 6.3
462 ± 5.5
835 ± 4.1
1615 ± 2.7
2410 ± 2.2

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs aimed at the targeted degradation of kinases. Its well-defined structure and dual-ended reactivity allow for the systematic synthesis of these powerful molecules. The protocols provided herein offer a framework for the rational design, synthesis, and evaluation of novel kinase-degrading PROTACs, which holds significant promise for the development of new therapeutics. Researchers are encouraged to optimize these protocols based on the specific properties of their kinase of interest and chosen E3 ligase ligand.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Thiol-C9-PEG4-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for conjugation reactions involving Thiol-C9-PEG4-acid. Below you will find a series of frequently asked questions (FAQs) addressing common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Carboxylic Acid Activation and Amine Coupling (Acid End)

Question 1: Why is my EDC/NHS-mediated conjugation to an amine-containing molecule yielding poor results?

Answer: Low conjugation efficiency in EDC/NHS reactions is a frequent issue that can stem from several factors, primarily related to reagent stability, reaction conditions, and buffer choice.

Potential Causes and Troubleshooting Steps:

  • Hydrolysis of the NHS Ester: The activated NHS ester is highly susceptible to hydrolysis, which deactivates it. The rate of hydrolysis is significantly influenced by pH and temperature.[1][2][] To mitigate this, ensure your reaction is performed promptly after the addition of EDC/NHS.[1] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, so timing is critical.[2]

  • Suboptimal pH: The pH of the reaction is a critical balancing act. The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.2-8.5. A common strategy is to perform the activation at a lower pH (e.g., 6.0) and then raise the pH to 7.2-7.5 just before adding the amine-containing molecule.

  • Competing Nucleophiles in Buffer: Buffers containing primary amines, such as Tris (TBS), will compete with your target molecule for the NHS ester, leading to significantly lower yields. Always use non-amine-containing buffers like Phosphate-Buffered Saline (PBS), MES, or HEPES.

  • Reagent Quality: EDC is sensitive to moisture and can degrade. It is crucial to use fresh or properly stored EDC and NHS. Consider purchasing conjugation-grade reagents and storing them in a desiccator.

Question 2: How can I confirm that the carboxylic acid on my this compound is activated by EDC/NHS?

Answer: You can indirectly assess the reactivity of your NHS ester by measuring the release of the NHS byproduct, which absorbs light at 260-280 nm. A simple protocol involves measuring the initial absorbance of your activated linker solution and then inducing complete hydrolysis with a high pH buffer (e.g., by adding NaOH). An increase in absorbance after hydrolysis indicates that active NHS ester was present.

Thiol-Maleimide Conjugation (Thiol End)

Question 3: I am observing low efficiency in my thiol-maleimide conjugation. What are the likely causes?

Answer: Low efficiency in thiol-maleimide reactions is often due to issues with the maleimide's stability, the availability of free thiols, or suboptimal reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Maleimide Hydrolysis: The maleimide group can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. It is recommended to store maleimide-functionalized reagents in an anhydrous solvent like DMSO or DMF and to use them promptly after reconstitution in aqueous buffers. For short-term storage in an aqueous buffer, a slightly acidic pH of 6.0-6.5 is preferable.

  • Thiol Oxidation: Free thiols (sulfhydryl groups) are prone to oxidation, forming disulfide bonds that are unreactive with maleimides. This can be prevented by degassing buffers to remove oxygen and by including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.

  • Incorrect pH: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5. At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity. Below pH 6.5, the reaction rate slows down as the thiol is less likely to be in its reactive thiolate anion form.

  • Presence of Reducing Agents: If a disulfide bond in your target molecule was reduced to a free thiol, the reducing agent must be removed before adding the maleimide. Thiol-containing reducing agents like DTT will compete with your target molecule. TCEP is a good alternative as it is a non-thiol reducing agent and does not need to be removed prior to conjugation.

Question 4: My final conjugate formed via a thiol-maleimide linkage is unstable. Why is this happening?

Answer: The thiosuccinimide bond formed in a thiol-maleimide reaction can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is more likely to occur in the presence of other thiols. One strategy to increase stability is to hydrolyze the thiosuccinimide ring after conjugation, which results in a more stable derivative.

General PEG-Related Issues

Question 5: I am observing aggregation of my protein during the PEGylation reaction. How can I prevent this?

Answer: Protein aggregation during PEGylation is a common problem that can be caused by several factors, including intermolecular cross-linking and suboptimal reaction conditions that affect protein stability.

Potential Causes and Troubleshooting Steps:

  • High Protein Concentration: High concentrations of protein increase the likelihood of intermolecular interactions and aggregation. Try performing the reaction at a lower protein concentration.

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can impact protein stability. It is important to work within the optimal stability range for your specific protein.

  • Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. Consider lowering the reaction temperature to 4°C or adding the activated PEG linker in smaller aliquots over time.

  • Incorporate Stabilizing Excipients: The addition of certain excipients can help to suppress aggregation. These include sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (Polysorbate 20).

Question 6: What is the best way to purify my final PEGylated conjugate?

Answer: The choice of purification method depends on the properties of your conjugate and the impurities present. Common techniques include:

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other reagents.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and is very effective for purifying PEGylated molecules.

  • Ion-Exchange Chromatography (IEX): The PEG chains can shield charges on the protein surface, altering its isoelectric point. This change in charge can be exploited for purification using IEX.

  • Dialysis/Ultrafiltration: These methods are useful for removing small molecule impurities and for buffer exchange, but may not be sufficient to separate unreacted protein from the PEGylated product.

Quantitative Data Summary

Table 1: Recommended pH Ranges for Conjugation Reactions

Reaction TypeOptimal pH RangeKey Considerations
EDC/NHS Carboxylic Acid Activation4.5 - 7.2More efficient at lower pH.
NHS Ester Reaction with Primary Amine7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Thiol-Maleimide Conjugation6.5 - 7.5Maximizes thiol reactivity while minimizing side reactions with amines.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
  • Reagent Preparation:

    • Dissolve the this compound in a non-amine containing buffer (e.g., MES, pH 6.0).

    • Prepare fresh solutions of EDC and NHS in the same buffer.

  • Activation of Carboxylic Acid:

    • Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Dissolve your amine-containing molecule in a reaction buffer with a pH of 7.2-7.5 (e.g., PBS).

    • Add the activated this compound to the amine-containing solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as SEC or RP-HPLC.

Protocol 2: Thiol-Maleimide Conjugation
  • Preparation of Thiol-Containing Molecule:

    • If your molecule contains disulfide bonds, reduce them using a 10-20 fold molar excess of TCEP for 1 hour at room temperature.

    • Ensure your thiol-containing molecule is in a degassed, amine-free buffer at pH 6.5-7.5, containing 1-5 mM EDTA.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the maleimide solution to the thiol-containing molecule solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.

  • Purification:

    • Purify the final conjugate using a suitable chromatographic technique.

Visualizations

EDC_NHS_Reaction cluster_activation Activation Step (pH 4.5-7.2) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_hydrolysis Competing Reaction PEG_Acid Thiol-C9-PEG4-COOH Activated_PEG Thiol-C9-PEG4-CO-NHS PEG_Acid->Activated_PEG Activation EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate Thiol-C9-PEG4-CO-NH-R Activated_PEG->Conjugate Aminolysis Hydrolyzed_PEG Thiol-C9-PEG4-COOH (Inactive) Activated_PEG->Hydrolyzed_PEG Hydrolysis Amine_Molecule R-NH2 Amine_Molecule->Conjugate NHS_byproduct NHS H2O H2O H2O->Hydrolyzed_PEG

Caption: EDC/NHS conjugation workflow and competing hydrolysis.

Thiol_Maleimide_Reaction cluster_thiol_prep Thiol Preparation cluster_conjugation Conjugation (pH 6.5-7.5) cluster_side_reactions Side Reactions Disulfide R-S-S-R' Free_Thiol R-SH Disulfide->Free_Thiol Reduction TCEP TCEP TCEP->Free_Thiol Conjugate R-S-Maleimide-PEG-Acid Free_Thiol->Conjugate Michael Addition Oxidized_Thiol R-S-S-R (Inactive) Free_Thiol->Oxidized_Thiol Oxidation Maleimide Maleimide-PEG-Acid Maleimide->Conjugate Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5)

Caption: Thiol-maleimide conjugation workflow and common side reactions.

Troubleshooting_Logic Start Low Conjugation Yield Check_Reagents Check Reagent Quality (Fresh EDC, Anhydrous Maleimide) Start->Check_Reagents Check_pH Verify Reaction pH Check_Reagents->Check_pH Reagents OK Success Improved Yield Check_Reagents->Success Replaced Reagents Check_Buffer Buffer Contains Amines? Check_pH->Check_Buffer pH OK Check_pH->Success Adjusted pH Check_Thiol Free Thiol Available? Check_Buffer->Check_Thiol Buffer OK Check_Buffer->Success Changed Buffer Optimize_Ratio Optimize Molar Ratio Check_Thiol->Optimize_Ratio Thiol OK Check_Thiol->Success Reduced Disulfides Purification_Issue Check Purification Method Optimize_Ratio->Purification_Issue Purification_Issue->Success

Caption: A logical troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Optimizing Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing linker length for the formation of stable and productive ternary complexes, a critical step in the development of bifunctional molecules like PROTACs.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role and characteristics of linkers in ternary complex formation.

Q1: What is the role of the linker in a PROTAC?

A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not just a passive spacer; it is a critical component that dictates the efficacy of the PROTAC.[3] Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4] This proximity is essential for the subsequent transfer of ubiquitin from the E3 ligase to the POI, marking the POI for degradation by the proteasome. The linker's characteristics—such as length, composition, and rigidity—influence the stability and conformation of this ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.

Q2: How does linker length impact ternary complex formation and protein degradation?

Linker length is a crucial parameter that requires careful optimization for each specific POI and E3 ligase pair.

  • If the linker is too short, it can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting ternary complex formation.

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to unstable or non-productive ternary complexes.

An optimal linker length facilitates the formation of a stable and conformationally competent ternary complex, which is essential for potent protein degradation. The relationship between linker length and degradation efficacy is often non-linear, with an optimal length or range of lengths yielding the highest activity.

Q3: What are the most common types of linkers used in PROTACs?

The most commonly used linkers are flexible chains, such as polyethylene glycol (PEG) and alkyl chains. These are popular due to their synthetic accessibility and ability to provide the conformational flexibility needed to form a productive ternary complex. However, there is a growing interest in more rigid linkers, which may include structures like piperazine, piperidine, or triazole rings. Rigid linkers can help pre-organize the PROTAC conformation, potentially leading to enhanced potency and improved pharmacokinetic properties. The choice of linker type depends on the specific biological system and the desired properties of the PROTAC.

Q4: What is "cooperativity" in ternary complex formation and why is it important?

Cooperativity describes how the binding of the first protein to the PROTAC influences the binding of the second protein. It is a key measure of the stability of the ternary complex.

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the binding affinity for the second protein (POI). This is highly desirable as it indicates favorable protein-protein interactions that stabilize the ternary complex.

  • Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, leading to a less stable ternary complex.

  • Non-cooperative (α = 1): The two binding events are independent.

A high degree of positive cooperativity is often correlated with more efficient protein degradation. The linker itself can participate in and modulate these protein-protein interactions, thereby influencing cooperativity.

Q5: What biophysical methods are used to measure ternary complex formation and stability?

Several biophysical techniques are available to characterize the formation and stability of ternary complexes in vitro. These methods provide crucial data to guide linker optimization.

  • Surface Plasmon Resonance (SPR): A label-free technique used to measure binding kinetics (kon, koff) and affinity (KD) of binary and ternary interactions. It is a powerful tool for quantifying cooperativity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).

  • Förster Resonance Energy Transfer (FRET): A fluorescence-based method that can detect the proximity of two labeled proteins upon formation of a ternary complex.

  • Biolayer Interferometry (BLI): Similar to SPR, this is an optical, label-free technique for measuring kinetics and affinity of molecular interactions.

Troubleshooting Guides

This section provides solutions to specific issues encountered during linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to both the POI and the E3 ligase, but it fails to induce target degradation in cells.

This is a common and critical issue that often points to problems with the ternary complex.

Potential Cause Suggested Solution
Suboptimal Linker Length/Rigidity The linker may be too short, causing steric clashes, or too long and flexible, leading to non-productive complex formation. Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) and rigidities (e.g., by incorporating cyclic moieties).
Unfavorable Ternary Complex Conformation Even if a complex forms, the linker might orient the POI such that its surface lysines are not accessible for ubiquitination. Solution: Change the attachment point of the linker on either the POI-binding ligand or the E3 ligase ligand. This can drastically alter the geometry of the ternary complex.
Poor Physicochemical Properties The PROTAC may have low solubility or poor cell permeability due to the linker's properties, preventing it from reaching its intracellular target. Solution: Modify the linker composition to improve solubility (e.g., add PEG units) or permeability. Perform cell permeability assays (e.g., PAMPA) to assess this property.
Lack of Positive Cooperativity The ternary complex may be too transient and unstable to be effective due to weak or unfavorable protein-protein interactions. Solution: Use biophysical assays like SPR or ITC to directly measure ternary complex formation and cooperativity. A different linker type or attachment point may be needed to induce positive cooperativity.

Problem 2: I'm observing a "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. Can the linker help?

The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations favor the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 ligase) over the productive ternary complex. While it cannot be eliminated entirely, its severity can be modulated by the linker.

Potential Cause Suggested Solution
Low Ternary Complex Stability If the ternary complex is not significantly more stable than the binary complexes, the hook effect will be more pronounced. Solution: Design a linker that promotes strong positive cooperativity. A more stable ternary complex will form more readily even at higher concentrations, mitigating the hook effect.
Excessive Linker Flexibility A highly flexible linker might not sufficiently "lock" the ternary complex into a stable conformation. Solution: Introduce more rigid elements into the linker. A rigid linker can reduce the entropic penalty of complex formation and may lead to a more stable, pre-organized conformation that favors the ternary complex.

Data Presentation

The following table summarizes hypothetical but representative data illustrating how linker modification can impact key parameters in PROTAC development.

PROTAC IDLinker TypeLinker Length (atoms)Ternary KD (nM) [SPR]Cooperativity (α)DC50 (nM) [Cell-based]Dmax (%)
PROTAC-APEG121501.525065
PROTAC-BPEG152522.03592
PROTAC-CPEG21808.09081
PROTAC-DAlkyl154515.05588
PROTAC-ERigid161535.02095

Data shows that an optimal PEG linker length of 15 atoms (PROTAC-B) results in high cooperativity and potent degradation. A more rigid linker (PROTAC-E) further improves cooperativity and degradation efficacy.

Experimental Protocols

Protocol 1: Measuring Ternary Complex Formation and Cooperativity using SPR

This protocol provides a general methodology for assessing ternary complex formation with Surface Plasmon Resonance (SPR).

Objective: To determine the kinetic and affinity constants for binary and ternary complex formation and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified, high-quality proteins: E3 ligase complex (e.g., VHL/ElonginB/ElonginC) and POI

  • PROTAC compounds dissolved in 100% DMSO

  • SPR running buffer (e.g., HBS-EP+) with 1-2% DMSO

Methodology:

  • Immobilization:

    • Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface at a low density to avoid mass transport limitations. A control flow cell should be prepared for reference subtraction.

  • Binary Interaction Analysis (PROTAC with Immobilized Protein):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized protein surface to measure the binary binding affinity (KD1).

  • Binary Interaction Analysis (PROTAC with Soluble Protein):

    • This affinity (KD2) can be determined in a separate experiment by immobilizing the POI or by using an in-solution affinity method (e.g., ITC).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these POI-PROTAC mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams represent the formation of the ternary complex. Fit the data to a suitable binding model to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI (KD,app).

  • Data Analysis and Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the measured affinities: α = KD1 / KD,app

    • An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Visualizations

PROTAC_Mechanism

Troubleshooting_Workflow Start Start: No/Poor Degradation CheckBinary Are binary affinities (POI & E3) potent? Start->CheckBinary CheckTernary Does a ternary complex form? (e.g., via SPR, ITC) CheckBinary->CheckTernary Yes Sol_OptimizeLigands Optimize POI/E3 Ligand Affinity CheckBinary->Sol_OptimizeLigands No CheckCooperativity Is cooperativity positive (α > 1)? CheckTernary->CheckCooperativity Yes Sol_VaryLinkerLength Synthesize linker library: Vary length & rigidity CheckTernary->Sol_VaryLinkerLength No CheckPermeability Is the PROTAC cell-permeable? Sol_ModifyLinkerComp Modify linker composition to improve properties CheckPermeability->Sol_ModifyLinkerComp No End_Success Optimized Degradation CheckPermeability->End_Success Yes CheckCooperativity->CheckPermeability Yes Sol_ChangeAttachment Change linker attachment points CheckCooperativity->Sol_ChangeAttachment No / Weak Sol_VaryLinkerLength->End_Success Sol_ChangeAttachment->End_Success Sol_ModifyLinkerComp->End_Success

Linker_Logic cluster_input Linker Properties cluster_output Performance Metrics cluster_balance Optimization Goal Length Length Ternary_Stability Ternary Complex Stability & Cooperativity Length->Ternary_Stability PK_Props Physicochemical Properties Length->PK_Props Rigidity Rigidity Rigidity->Ternary_Stability Composition Composition Composition->PK_Props Degradation Degradation Efficacy (DC50, Dmax) Ternary_Stability->Degradation Balance Optimal Balance Degradation->Balance PK_Props->Degradation

References

Thiol-C9-PEG4-acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiol-C9-PEG4-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability and degradation issues encountered during their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The two primary stability concerns for this compound are oxidation of the terminal thiol group and hydrolysis of ester linkages within the PEG backbone, although the latter is less common in standard PEG formulations unless specifically designed to be hydrolyzable. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond (-S-S-), rendering the molecule inactive for conjugation reactions that require a free thiol.[1][2]

Q2: How should I properly store this compound to ensure its stability?

A2: Proper storage is critical to prevent degradation. Both the solid form and stock solutions should be stored under specific conditions to maximize shelf life.[3][4][5]

Q3: What solvents are recommended for preparing stock solutions of this compound?

A3: To facilitate handling, especially since this compound can be a low-melting solid or liquid, it is recommended to prepare a stock solution in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). It is crucial to use anhydrous solvents to prevent hydrolysis.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of the thiol group is highly dependent on pH. Thiol groups are more susceptible to oxidation at neutral to alkaline pH (pH > 7) because the deprotonated thiolate anion (RS-) is more readily oxidized. For reactions, a slightly acidic to neutral pH (6.5-7.5) is often a good compromise between thiol stability and reaction efficiency with maleimides. For storage in aqueous buffers, a slightly acidic pH of 5-6 is recommended to minimize oxidation.

Troubleshooting Guides

Issue 1: Low or No Yield in Conjugation Reactions

Q: I am experiencing low or no yield in my conjugation reaction with a maleimide-functionalized molecule. What could be the cause?

A: Low conjugation efficiency with this compound typically points to three main areas: the integrity of the thiol group, the stability of the maleimide partner, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Verify the Activity of the Thiol Group:

    • Problem: The thiol group on the this compound may have oxidized to a disulfide.

    • Solution: Before proceeding with conjugation, quantify the amount of free thiol using Ellman's reagent (DTNB). If oxidation is suspected, consider a mild reduction step using an agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before reaction with maleimides.

  • Check Reagent and Solvent Quality:

    • Problem: The this compound may have degraded due to improper storage or handling. Moisture contamination can also be an issue.

    • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Use freshly prepared solutions with high-purity, anhydrous solvents like DMSO or DMF for dissolving the linker.

  • Optimize Reaction Conditions:

    • Problem: The pH of the reaction buffer may not be optimal.

    • Solution: The reaction of thiols with maleimides is most efficient at a pH of 6.5-7.5. Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group can become unstable and react with primary amines. Use degassed, amine-free buffers such as PBS or HEPES.

    • Problem: The molar ratio of reactants may be incorrect.

    • Solution: A 1.1 to 1.5-fold molar excess of the this compound over the maleimide-containing molecule is often a good starting point to drive the reaction to completion. However, for protein conjugations, a 10- to 20-fold molar excess of the maleimide reagent over the thiol is often recommended.

Issue 2: Reagent Instability in Solution

Q: My this compound solution seems to be degrading over time, even when stored at low temperatures. How can I improve its stability?

A: Degradation in solution is often due to oxidation, which is catalyzed by dissolved oxygen and trace metal ions.

Troubleshooting Steps:

  • Deoxygenate Solvents:

    • Problem: Dissolved oxygen in aqueous buffers promotes the oxidation of thiols to disulfides.

    • Solution: Before preparing your solution, thoroughly degas all aqueous buffers by sparging with an inert gas like argon or nitrogen, or by using a vacuum system.

  • Use Chelating Agents:

    • Problem: Divalent metal ions can catalyze the oxidation of thiols.

    • Solution: Add a chelating agent such as EDTA (1-5 mM) to your reaction buffer to sequester any contaminating metal ions.

  • Work Under an Inert Atmosphere:

    • Problem: Exposure to air during handling and reaction setup introduces oxygen.

    • Solution: For maximum stability, handle stock solutions and set up reactions under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket). Cap stock solution vials with a septum and use a syringe for removal.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAtmosphereAdditional Notes
Solid (Powder) -20°CUp to 3 yearsDesiccatedLong-term storage.
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthInert Gas (Nitrogen/Argon)Avoid repeated freeze-thaw cycles.
Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 monthsInert Gas (Nitrogen/Argon)Preferred for longer-term storage of solutions.

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityRecommendation
Oxygen Promotes oxidation of the thiol group to a disulfide.Use degassed solvents and handle under an inert atmosphere.
pH (in aqueous solution) Higher pH (>7.5) increases the rate of thiol oxidation.Maintain a slightly acidic pH (6.5-7.5) for reactions and pH 5-6 for storage.
Metal Ions Catalyze the oxidation of thiols.Use metal-free labware and add a chelating agent like EDTA to buffers.
Temperature Higher temperatures can accelerate degradation rates.Store at recommended low temperatures (-20°C or -80°C).
Moisture Can lead to hydrolysis of the compound or affect the stability of stock solutions.Store in a desiccated environment and allow the reagent to warm to room temperature before opening.

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Reagent

This protocol allows for the quantification of free sulfhydryl groups in a sample of this compound to assess its integrity.

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • This compound sample

  • Cysteine or another standard thiol for generating a standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.

  • Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Prepare your this compound sample at a suitable concentration in the reaction buffer.

  • For each standard and sample, mix a specific volume (e.g., 50 µL) with the reaction buffer (e.g., 950 µL).

  • Add a small volume of the DTNB stock solution (e.g., 20 µL) to each tube, mix, and incubate at room temperature for 15 minutes.

  • Measure the absorbance of each solution at 412 nm.

  • Generate a standard curve by plotting the absorbance at 412 nm versus the concentration of the cysteine standards.

  • Use the standard curve to determine the concentration of free thiols in your this compound sample.

Visualizations

Thiol_Degradation_Pathway cluster_conditions Accelerating Conditions Thiol This compound (-SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate Deprotonation (Alkaline pH) Disulfide Oxidized Disulfide (-S-S-) Inactive for Conjugation Thiolate->Disulfide Oxidation Oxygen O₂ (Oxygen) Oxygen->Disulfide Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Disulfide High_pH High pH (>7.5) High_pH->Thiolate

Caption: Primary degradation pathway of the thiol group via oxidation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Thiol Quantify Free Thiols (Ellman's Assay) Start->Check_Thiol Thiol_OK Thiol Integrity OK? Check_Thiol->Thiol_OK Reduce_Thiol Perform Mild Reduction (e.g., with TCEP) Thiol_OK->Reduce_Thiol No Check_Conditions Review Reaction Conditions (pH, Molar Ratio, Buffer) Thiol_OK->Check_Conditions Yes Reduce_Thiol->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Adjust pH (6.5-7.5) Use Degassed Buffer Optimize Molar Ratios Conditions_OK->Optimize_Conditions No Check_Reagents Assess Reagent Handling and Storage Conditions_OK->Check_Reagents Yes Optimize_Conditions->Check_Reagents Reagents_OK Proper Handling? Check_Reagents->Reagents_OK Improve_Handling Use Fresh Stock Solution Warm to RT Before Opening Use Anhydrous Solvents Reagents_OK->Improve_Handling No Success Successful Conjugation Reagents_OK->Success Yes Improve_Handling->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Improving PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis-Targeting Chimeras (PROTACs).

Troubleshooting Guide and FAQs

Q1: My PROTAC shows potent biochemical activity but low cellular degradation. Could poor cell permeability be the cause?

A: Yes, this is a classic challenge in PROTAC development. PROTACs must cross the cell membrane to reach their intracellular targets and engage the ubiquitin-proteasome system.[1] A significant drop-off in potency from a biochemical assay (e.g., target binding) to a cell-based degradation assay is often a primary indicator of poor cell permeability.[2]

Several intrinsic properties of PROTACs contribute to this challenge:

  • High Molecular Weight (MW): Most PROTACs have a molecular weight significantly above the 500 Da guideline for orally active small molecules, often falling in the 700-1000 Da range.[3][4] This large size inherently hinders passive diffusion across the lipid bilayer of the cell membrane.[5]

  • Large Polar Surface Area (TPSA): The bifunctional nature of PROTACs, with two ligands and a linker, often results in a high TPSA and a greater number of hydrogen bond donors (HBDs) and acceptors (HBAs). These characteristics increase the energy barrier for membrane transit.

  • Structural Flexibility: While necessary for forming the ternary complex, a high number of rotatable bonds can lead to extended, "floppy" conformations that are less favorable for permeation.

Q2: What are the key physicochemical properties I should optimize for better PROTAC permeability?

A: While PROTACs operate "beyond the Rule of 5," certain physicochemical parameters are critical for balancing degradation activity with cell permeability. Optimizing these properties can guide the design of more effective molecules. Key parameters include lipophilicity (LogP/LogD), polar surface area (TPSA), and molecular weight (MW). Researchers have noted that 3D descriptors, which account for the molecule's ability to adopt folded conformations, can be more predictive than traditional 2D descriptors.

Q3: What specific structural modifications can I make to my PROTAC to improve its cell permeability?

A: Several rational design strategies can be employed to enhance the cell permeability of a PROTAC, primarily focusing on the linker and the overall molecular properties.

  • Optimize the Linker: The linker is not just a spacer; it critically influences the PROTAC's physicochemical properties.

    • Composition: Replacing polar linkers (e.g., PEG) with more rigid, lipophilic alkyl or phenyl linkers can improve permeability. Incorporating cyclic moieties like piperidine or piperazine can also enhance permeability and metabolic stability.

    • Length: Shorter, more rigid linkers are often preferred as they help minimize TPSA and rotatable bonds.

  • Promote Intramolecular Hydrogen Bonding (IMHB): Designing PROTACs that can form internal hydrogen bonds allows the molecule to adopt a more compact, "ball-like" or folded conformation. This "chameleonic" behavior shields polar groups, reducing the effective TPSA in the apolar environment of the cell membrane and facilitating passive diffusion.

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with a bioisosteric ester can significantly improve permeability. This subtle change reduces the hydrogen bond donor count and polarity, leading to better cellular activity.

  • Employ a Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane transit. For example, adding a lipophilic group to the E3 ligase ligand can increase bioavailability. However, this strategy may further increase the molecular weight.

  • Reduce Hydrogen Bond Donors/Acceptors: Systematically replacing or removing HBDs and HBAs, where possible without compromising target binding, can lower the desolvation penalty associated with crossing the cell membrane.

Q4: How do I experimentally measure the cell permeability of my PROTAC?

A: Two primary in vitro assays are widely used to assess the permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

  • PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is cost-effective and ideal for early-stage screening to rank compounds based on their passive permeability.

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. This method is more comprehensive as it accounts for passive diffusion, active transport, and the effects of efflux transporters (like P-gp), providing a more biologically relevant prediction of in vivo absorption.

Q5: I'm observing a "hook effect" in my experiments. Could this be related to permeability?

A: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the required productive ternary complex (Target-PROTAC-E3 ligase).

While not directly caused by permeability, poor permeability can exacerbate the issue. If a PROTAC has low permeability, researchers might be tempted to use very high concentrations in cell-based assays to achieve a sufficient intracellular concentration. This can push the intracellular concentration into the range where the hook effect becomes prominent, making it difficult to observe a clear dose-response relationship. Improving permeability allows for the use of lower, more pharmacologically relevant concentrations, often mitigating the hook effect.

Data Presentation

Table 1: General Physicochemical Parameters for PROTAC Optimization

The table below summarizes general "rule-of-thumb" physicochemical properties for PROTACs. Unlike traditional small molecules, PROTACs operate "beyond the Rule of 5," so these values are guidelines for balancing permeability and function rather than strict cutoffs.

PropertyGeneral Guideline/ObservationRationale for Permeability
Molecular Weight (MW) 700 - 1100 DaWhile high, minimizing MW where possible reduces the size barrier for passive diffusion.
Lipophilicity (ALogP/cLogP) < 5Balances membrane partitioning with aqueous solubility. High lipophilicity can lead to poor solubility and non-specific binding.
Topological Polar Surface Area (TPSA) < 140 Ų (effective 3D PSA is more predictive)Lower polarity reduces the desolvation energy penalty required to cross the lipid membrane.
Hydrogen Bond Donors (HBD) ≤ 5Fewer HBDs lead to better permeability. Amide-to-ester substitutions can reduce HBD count.
Number of Rotatable Bonds (NRotB) ≤ 10Fewer rotatable bonds can reduce conformational flexibility, favoring pre-folded, permeable conformations.

Visualizations

Logical & Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to improving PROTAC cell permeability.

PROTAC_Mechanism cluster_cell Intracellular Space PROTAC PROTAC Ternary Productive Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Degrades POI PROTAC_out PROTAC PROTAC_out->PROTAC Cell Permeation (Critical Step)

Caption: The PROTAC mechanism of action, highlighting cell permeation as the initial critical step.

Permeability_Factors cluster_negative Negative Influences cluster_positive Improvement Strategies Perm PROTAC Cell Permeability MW High Molecular Weight (>800 Da) MW->Perm TPSA High TPSA / Polarity TPSA->Perm HBD High HBD/HBA Count HBD->Perm Flex High Rotatable Bonds / Flexibility Flex->Perm IMHB Intramolecular H-Bonds (Folded Conformation) IMHB->Perm Linker Rigid / Lipophilic Linker Linker->Perm Ester Amide-to-Ester Substitution Ester->Perm Prodrug Prodrug Approach Prodrug->Perm

Caption: Key molecular properties influencing PROTAC cell permeability and strategies for improvement.

Troubleshooting_Workflow Start Start: Low Cellular Activity & Good Biochemical Potency Assess Assess Permeability: PAMPA & Caco-2 Assays Start->Assess IsPermeable Is Permeability Low? Assess->IsPermeable Optimize Implement Structural Modifications: - Modify Linker - Promote IMHB - Amide-to-Ester Swap IsPermeable->Optimize Yes OtherIssue Investigate Other Issues: - Ternary Complex Stability - Cell Line E3 Ligase Expression - Compound Stability/Metabolism IsPermeable->OtherIssue No Reassess Re-synthesize & Re-test Permeability Optimize->Reassess Reassess->IsPermeable End End: Improved Cellular Activity Reassess->End Permeability Improved OtherIssue->End

Caption: A troubleshooting workflow for diagnosing and addressing low PROTAC cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of PROTACs.

Principle: The PAMPA assay measures the diffusion of a compound from a donor well, through a filter plate coated with an artificial lipid membrane, into an acceptor well. The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the donor and acceptor wells after incubation.

Materials:

  • 96-well microfilter plate (e.g., Millipore MultiScreen-IP, 0.45 μm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Analytical equipment (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the 96-well filter plate. Allow the lipid to impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution to a final concentration of 10-200 µM in PBS. The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.

  • Start Assay: Gently place the lipid-coated filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.

  • Add 150 µL of the PROTAC donor solution to each well of the filter plate. Reserve a sample of the donor solution for initial concentration analysis (T0).

  • Incubation: Cover the assembled plates to prevent evaporation and incubate at room temperature for 5-18 hours with gentle shaking.

  • Sampling: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a method for evaluating bidirectional permeability and active efflux across a Caco-2 cell monolayer.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. The assay measures the rate of compound transport from the apical (A) to the basolateral (B) side and vice versa (B to A).

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer yellow or a similar low-permeability marker for monolayer integrity testing

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for full differentiation and monolayer formation. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be >200 Ω·cm².

    • Alternatively, perform a Lucifer Yellow rejection assay. Permeability of the marker should be very low (<1%).

  • Transport Experiment (A to B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).

    • Add fresh HBSS to the basolateral (acceptor) compartment (e.g., 1.2 mL).

    • Add the PROTAC dosing solution (e.g., 10 µM in HBSS, pH 6.5 or 7.4) to the apical (donor) compartment (e.g., 0.3 mL).

  • Transport Experiment (B to A):

    • In a separate set of wells, add fresh HBSS to the apical (acceptor) compartment (e.g., 0.3 mL).

    • Add the PROTAC dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).

  • Incubation and Sampling:

    • Incubate the plates at 37°C with 5% CO2 for 2 hours with gentle shaking.

    • At the end of the incubation, take samples from both the donor and acceptor compartments for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the Papp values for both A-to-B and B-to-A directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

    • An ER > 2 suggests the compound is a substrate of an active efflux transporter.

References

PROTAC Design Technical Support Center: Enhancing Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining Proteolysis-Targeting Chimera (PROTAC) design for enhanced degradation efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC development and experimentation.

Issue 1: Low or No Target Protein Degradation

Q1: My PROTAC isn't degrading the target protein. What are the potential causes and how can I troubleshoot this?

A1: Lack of degradation is a common challenge in PROTAC development. The underlying causes can be multifaceted, often stemming from suboptimal design of the PROTAC molecule itself or issues with the experimental setup.[1] Key factors to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase is essential for ubiquitination and subsequent degradation.[1][2][3] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[1]

  • Poor Linker Design: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry of the ternary complex. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.

  • Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability. If the PROTAC cannot efficiently cross the cell membrane and reach its intracellular target, degradation will be minimal.

  • Incorrect E3 Ligase Choice: The choice of E3 ligase and its corresponding ligand is crucial. The selected E3 ligase must be expressed in the cell type of interest and be capable of effectively ubiquitinating the target protein. While over 600 E3 ligases are known, most PROTACs utilize VHL or CRBN.

  • Low Expression of E3 Ligase: The targeted E3 ligase must be present in the experimental cell line.

Troubleshooting Workflow:

G start No/Low Degradation Observed q1 Is the E3 ligase expressed in the cell line? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does the PROTAC have good cell permeability? a1_yes->q2 sol1 Select a cell line with endogenous E3 ligase expression or transfect to express. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a stable ternary complex forming? a2_yes->q3 sol2 Optimize linker to improve physicochemical properties (e.g., reduce polarity, introduce cyclic elements). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the target protein being ubiquitinated? a3_yes->q4 sol3 Optimize linker length and composition. Re-evaluate warhead and E3 ligase ligand affinities. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Degradation Achieved q4->end sol4 Consider a different E3 ligase. Ensure proteasome is functional. a4_no->sol4

Troubleshooting workflow for low or no degradation.
Issue 2: The "Hook Effect"

Q2: I'm observing a decrease in target degradation at high PROTAC concentrations. What is the "hook effect" and how can I mitigate it?

A2: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.

Cause of the Hook Effect:

The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

G cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) POI_opt Protein of Interest (POI) PROTAC_opt PROTAC POI_opt->PROTAC_opt Ternary_opt Productive Ternary Complex POI_opt->Ternary_opt E3_opt E3 Ligase PROTAC_opt->E3_opt PROTAC_opt->Ternary_opt E3_opt->Ternary_opt Degradation Degradation Ternary_opt->Degradation POI_high Protein of Interest (POI) PROTAC_high1 PROTAC POI_high->PROTAC_high1 Binary_POI Binary Complex (POI-PROTAC) POI_high->Binary_POI PROTAC_high1->Binary_POI PROTAC_high2 PROTAC E3_high E3 Ligase PROTAC_high2->E3_high Binary_E3 Binary Complex (E3-PROTAC) PROTAC_high2->Binary_E3 E3_high->Binary_E3 No_Degradation No Degradation Binary_POI->No_Degradation Binary_E3->No_Degradation

Mechanism of the PROTAC hook effect.

Mitigation Strategies:

  • Optimize PROTAC Concentration: Perform a detailed dose-response experiment to identify the optimal concentration range for effective degradation. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve, including the hook effect region.

  • Time-Course Experiment: The kinetics of PROTAC-mediated degradation can vary. A time-course experiment can help determine the optimal duration of treatment.

Issue 3: Off-Target Effects

Q3: How can I assess and minimize off-target effects of my PROTAC?

A3: Off-target effects refer to the unintended degradation of non-target proteins, which can cause adverse side effects or toxicity. Pomalidomide-based PROTACs, for instance, have been shown to induce the degradation of several zinc-finger proteins.

Assessment and Mitigation:

  • Proteomic Profiling: Use techniques like mass spectrometry-based proteomics to identify unintended degraded proteins.

  • Modify PROTAC Components:

    • Warhead Specificity: Ensure the warhead has high selectivity for the target protein.

    • E3 Ligase Ligand: Some E3 ligase ligands can independently induce degradation of other proteins. Consider using alternative E3 ligase ligands.

    • Linker Optimization: The linker can influence the conformation of the ternary complex and potentially affect which proteins are presented for ubiquitination.

  • Conditional Activation Strategies:

    • Pro-PROTACs: These are inactive forms of PROTACs that are activated by specific conditions within target cells, such as enzymes that are overexpressed in tumors.

    • PHOTACs (Photochemically Targeting Chimeras): These PROTACs are activated by light, allowing for spatiotemporal control of protein degradation.

Frequently Asked Questions (FAQs)

Q4: How critical is the linker length and composition for PROTAC efficacy?

A4: The linker is a crucial component of a PROTAC, and its length and composition significantly impact efficacy.

  • Linker Length: An optimal linker length is necessary to facilitate the formation of a stable ternary complex.

    • Too short: May cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

    • Too long: May not effectively bring the two proteins into close enough proximity for efficient ubiquitination.

  • Linker Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability. For example, polyethylene glycol (PEG) linkers are more likely to adopt a folded structure than alkyl linkers, which can decrease the 3D polar surface area and improve cell membrane permeability.

Q5: What are the key considerations when selecting an E3 ligase for a PROTAC?

A5: The choice of E3 ligase is a critical decision in PROTAC design.

  • Expression Profile: The E3 ligase should be expressed in the target tissue or cell type. Tissue-specific E3 ligases can enhance the selectivity of the PROTAC.

  • Availability of Ligands: There are a limited number of well-characterized, high-affinity small molecule ligands for E3 ligases. The most commonly used are for VHL and CRBN.

  • Formation of a Productive Ternary Complex: The chosen E3 ligase must be able to form a stable and functional ternary complex with the target protein and the PROTAC.

Q6: How can I improve the cellular permeability of my PROTAC?

A6: Many PROTACs have high molecular weights and poor cell permeability. Strategies to improve this include:

  • Linker Modification: Modifying the linker is a key approach. This can involve:

    • Using more rigid or cyclic linkers.

    • Optimizing the number of hydrogen bond donors and acceptors.

    • Introducing elements that encourage an intramolecularly folded conformation, which can shield polar groups and reduce the polar surface area.

  • Prodrug Strategies: A less active or inactive form of the PROTAC can be designed to improve permeability, which is then converted to the active form inside the cell.

  • Reduce Molecular Weight: While challenging, reducing the overall molecular weight of the PROTAC can improve its drug-like properties.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is used to quantify the amount of target protein remaining after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a predetermined time (e.g., 4-24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to a loading control. Calculate the percentage of degradation relative to the vehicle control.

G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification & Normalization) G->H

Western blot experimental workflow.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to qualitatively assess the formation of the ternary complex.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control

  • Lysis buffer (non-denaturing)

  • Antibody against the target protein or a tag

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with magnetic beads.

    • Incubate the lysate with an antibody against the target protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washes: Wash the beads several times to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.

Data Presentation

Table 1: Example Dose-Response Data Illustrating the Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining
0 (Vehicle)100
0.185
150
1020
10010 (Dmax)
100030
1000060

This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.

Table 2: Impact of Linker Length on Degradation Efficiency (Hypothetical Data)

PROTACLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A8>1000<10
PROTAC-B125095
PROTAC-C1620080
PROTAC-D2050060

This table shows hypothetical data demonstrating how linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax).

References

Technical Support Center: Strategies to Minimize Aggregation of PROTAC Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the aggregation of Proteolysis Targeting Chimera (PROTAC) molecules during their experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered with PROTAC aggregation in a question-and-answer format.

Q1: My PROTAC molecule is showing visible precipitation or turbidity in solution. What is the likely cause and what should I do first?

A1: Visible precipitation or turbidity is a strong indicator of poor solubility and subsequent aggregation. PROTACs are often large, complex molecules that fall "beyond the Rule of Five," making them inherently prone to low aqueous solubility.[1][2][3][4] The first step is to confirm that the observed issue is indeed aggregation.

  • Recommended Initial Action: Perform Dynamic Light Scattering (DLS) to assess the size distribution of particles in your solution. A high polydispersity index (PDI) or the presence of large particles (microns in size) suggests aggregation.[5]

Q2: My DLS results show a high Polydispersity Index (PDI). What does this signify and how can I troubleshoot it?

A2: A high PDI indicates that your sample contains a heterogeneous mixture of particle sizes, which is a hallmark of aggregation. This can be due to the intrinsic properties of the PROTAC or issues with the buffer conditions.

  • Troubleshooting Steps:

    • Optimize Buffer Conditions:

      • pH Adjustment: The solubility of a PROTAC can be pH-dependent. Evaluate the isoelectric point (pI) of your molecule and adjust the buffer pH to be at least one unit away from the pI to increase net charge and reduce aggregation.

      • Ionic Strength: Modify the salt concentration (e.g., NaCl) in your buffer. Ionic interactions can either shield charges that lead to aggregation or cause "salting out" at high concentrations. An empirical titration is often necessary.

    • Sample Preparation:

      • Filtration: Always filter your sample through a 0.2 µm filter before DLS analysis to remove dust and large, pre-existing aggregates.

      • Centrifugation: For highly aggregated samples, centrifugation can pellet the larger aggregates before measurement of the soluble fraction.

    • Lower Concentration: Aggregation is often concentration-dependent. Try performing your experiments at a lower PROTAC concentration if the experimental design allows.

Q3: I suspect my PROTAC's linker is contributing to its poor solubility and aggregation. What linker modifications can I explore?

A3: The linker plays a crucial role in the physicochemical properties of a PROTAC. Modifying the linker is a common strategy to improve solubility and minimize aggregation.

  • Linker Modification Strategies:

    • Incorporate Polar Functionality: Introducing polar groups such as polyethylene glycol (PEG) chains, ethers, or basic nitrogen-containing groups (e.g., piperazine) into the linker can enhance hydrophilicity and improve solubility.

    • Optimize Linker Length: The length of the linker can impact the overall conformation and exposure of hydrophobic surfaces. Systematically varying the linker length can help identify a more soluble construct.

    • Introduce Rigidity: While flexible linkers are common, introducing some rigidity with cyclic structures can sometimes lead to more defined, soluble conformations and prevent hydrophobic collapse.

Q4: Are there formulation strategies I can use to prevent PROTAC aggregation without chemically modifying the molecule?

A4: Yes, formulation strategies are a powerful approach to enhance the solubility and reduce the aggregation of PROTACs.

  • Common Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit) can significantly increase its aqueous solubility and generate a stable supersaturated solution.

    • Co-solvents: For in vitro experiments, using a small percentage of an organic co-solvent like DMSO is common. However, it's crucial to determine the DMSO tolerance of your assay.

    • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can encapsulate the PROTAC and improve its oral bioavailability.

Q5: My PROTAC appears soluble but shows poor degradation activity. Could aggregation be the underlying issue?

A5: Yes, the formation of soluble oligomers or nano-aggregates can sequester the PROTAC, making it unavailable to form a productive ternary complex with the target protein and the E3 ligase.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that your PROTAC is binding to its intended target in a cellular context. A lack of thermal shift may indicate that the PROTAC is aggregated and unable to engage the target.

    • Assess Ternary Complex Formation: Employ techniques like co-immunoprecipitation or proximity-based assays (e.g., FRET, BRET) to confirm the formation of the PROTAC-target-E3 ligase ternary complex. Aggregation can hinder this crucial step.

    • Re-evaluate Solubility Under Assay Conditions: The solubility of your PROTAC might be different in your cell culture media compared to a simple buffer. Perform solubility tests in the relevant biological matrix.

Data Presentation: Quantitative Analysis of PROTAC Solubility

The following table summarizes the equilibrium solubility of four different PROTACs (AZ1-4) and the apparent solubility of AZ1 when formulated as an amorphous solid dispersion (ASD) with HPMCAS. This data highlights how both linker modification and formulation strategies can impact solubility.

Compound/FormulationLinker CompositionEquilibrium Solubility in FaSSIF (µg/mL)
AZ1 [Linker 1 Composition]48.4 ± 2.6
AZ2 [Linker 2 Composition]28.1 ± 5.2
AZ3 [Linker 3 Composition]34.5 ± 7.7
AZ4 [Linker 4 Composition]17.3 ± 1.6
AZ1-HPMCAS ASD (10% Drug Load) [Linker 1 Composition]~97 (2-fold increase)
AZ1-HPMCAS ASD (20% Drug Load) [Linker 1 Composition]~97 (2-fold increase)
Data adapted from Screen et al., Molecular Pharmaceutics, 2025.
(Note: Specific linker compositions for AZ1-4 are proprietary to the original study but are differentiated to show the impact of linker chemistry on solubility.)

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a PROTAC molecule.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • 96-well UV-compatible collection plates

  • Plate shaker

  • UV/Vis plate reader

Procedure:

  • Preparation of PROTAC Solutions:

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the 10 mM PROTAC stock solution in DMSO to the first well of a row and mix thoroughly by pipetting. This results in a 100 µM PROTAC solution with 1% DMSO.

    • Perform serial dilutions across the row to generate a range of concentrations.

  • Incubation:

    • Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow the solution to reach equilibrium.

  • Filtration:

    • Stack the 96-well filter plate on top of a 96-well UV-compatible collection plate.

    • Transfer the solutions from the incubation plate to the filter plate.

    • Centrifuge the stacked plates to filter the solutions and separate any precipitated compound.

  • Quantification:

    • Measure the UV absorbance of the filtrate in the collection plate at the λmax of the PROTAC.

    • Determine the concentration of the soluble PROTAC in each well by comparing the absorbance to a standard curve of the PROTAC prepared in a solution of PBS with 1% DMSO.

  • Data Analysis:

    • Plot the measured soluble concentration against the initial nominal concentration. The kinetic solubility is the concentration at which the measured soluble concentration plateaus.

Dynamic Light Scattering (DLS) for Aggregation Analysis

This protocol outlines the steps for analyzing PROTAC aggregation using DLS.

Materials:

  • PROTAC sample in the desired buffer

  • DLS instrument and compatible cuvettes

  • Syringe filters (0.2 µm)

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC solution at the desired concentration in the buffer of choice.

    • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is critical to remove extrinsic contaminants.

  • Instrument Setup:

    • Set the DLS instrument to the correct temperature for the experiment.

    • Allow the sample to equilibrate to the set temperature within the instrument for at least 5-10 minutes.

  • Data Acquisition:

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions that are averaged.

  • Data Analysis:

    • Examine the size distribution plot for the presence of multiple peaks or a single broad peak. A monodisperse sample will show a single, sharp peak.

    • Analyze the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered monodisperse. Higher values suggest increasing heterogeneity and aggregation.

    • The Z-average diameter will give the intensity-weighted average size of the particles. A significant increase in the Z-average diameter compared to the expected monomeric size is indicative of aggregation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes a method to confirm that a PROTAC is binding to its target protein within intact cells.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or a thermal cycler

  • Western blot reagents and antibodies for the target protein

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the PROTAC at various concentrations or a single, effective concentration. Include a vehicle-treated control group.

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-4 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-5°C increments) using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the total protein concentration of all samples.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and PROTAC-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the PROTAC is binding to and stabilizing the target protein.

Visualizations

PROTAC_Aggregation_Troubleshooting start Start: PROTAC Aggregation Suspected dls Perform DLS Analysis start->dls pdi High PDI or Large Particles? dls->pdi buffer Optimize Buffer (pH, Ionic Strength) pdi->buffer Yes no_agg Low PDI: Aggregation Unlikely (Proceed with Assay) pdi->no_agg No formulation Consider Formulation (ASD, Co-solvents) buffer->formulation linker Modify Linker (Polarity, Length) formulation->linker cetsa Perform CETSA for Target Engagement linker->cetsa no_shift No Thermal Shift: Aggregation Preventing Target Engagement cetsa->no_shift shift Thermal Shift Observed: Target Engagement Confirmed cetsa->shift

Caption: A troubleshooting workflow for addressing PROTAC aggregation.

PROTAC_MOA_and_Aggregation_Interference cluster_moa PROTAC Mechanism of Action cluster_agg Aggregation Interference protac Soluble PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary agg_protac Aggregated PROTAC protac->agg_protac Poor Solubility poi Target Protein (POI) poi->ternary e3 E3 Ligase e3->ternary ub Ubiquitination ternary->ub Induces degradation Proteasomal Degradation ub->degradation no_binding No Ternary Complex Formation agg_protac->no_binding

Caption: The impact of aggregation on the PROTAC mechanism of action.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Thiol-C9-PEG4-acid Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where every component matters. The linker, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, cell permeability, and ability to form a productive ternary complex.[1][2][3]

This guide provides an objective comparison of Thiol-C9-PEG4-acid, a heterobifunctional linker, with other common linker classes. By presenting supporting experimental data and detailed protocols, this document serves as a resource for the rational design and optimization of next-generation protein degraders.

The Central Role of the PROTAC Linker

A PROTAC works by hijacking the cell's ubiquitin-proteasome system.[2] It forms a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] The linker is not a passive spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex. The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths, with approximately 65% of reported PROTACs containing a combination of both.

Profiling this compound

This compound is a heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure offers a balance of properties:

  • C9 Alkyl Chain : Provides significant length and a degree of hydrophobicity, which can influence cell permeability and establish a defined distance between the two ends of the PROTAC.

  • PEG4 Moiety : The four polyethylene glycol units impart flexibility and hydrophilicity, which can improve aqueous solubility and allow the PROTAC to adopt multiple conformations to facilitate stable ternary complex formation.

  • Orthogonal Reactive Groups : The terminal thiol (-SH) and carboxylic acid (-COOH) groups allow for the sequential, controlled conjugation of the POI ligand and the E3 ligase ligand, a key feature for modular PROTAC synthesis.

This combination of a more rigid alkyl chain with a flexible PEG unit represents a balanced approach to linker design, aiming to optimize both physicochemical properties and biological function.

Comparative Analysis of PROTAC Linker Classes

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing. However, understanding the general characteristics of different linker classes can streamline the design process.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most prevalent linkers due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains : These simple hydrocarbon chains offer significant flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the final PROTAC molecule.

  • PEG Chains : Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can substantially improve a PROTAC's aqueous solubility. However, they may have reduced metabolic stability compared to alkyl linkers.

The choice between or combination of these motifs allows for the fine-tuning of properties like lipophilicity and topological polar surface area (TPSA).

Rigid Linkers

To improve potency, selectivity, and pharmacokinetic properties, there is a growing interest in more rigid linkers. These often contain cyclic structures (like piperazine or piperidine) or planar moieties (like triazoles and aromatic rings).

  • Advantages : Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex. This can lead to enhanced stability and improved selectivity.

  • Disadvantages : They are often more challenging to synthesize compared to flexible linkers.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize experimental data from published studies, illustrating how linker composition and length affect these key parameters for different protein targets.

Table 1: Impact of Linker Length and Composition on TBK1 Degradation

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No DegradationN/A
Alkyl/Ether21396
Alkyl/Ether2929276
Data sourced from a study on TBK1 degraders, demonstrating that a minimum linker length is required for activity, but excessive length can be detrimental.

Table 2: Impact of Linker Length on BTK Degradation

Linker TypeLinker MoietyDC50 (nM)Dmax (%)
PEG-basedNC-12.297
Data from a study on BTK degraders, highlighting the high potency that can be achieved with an optimized PEG-based linker.

Table 3: Impact of Linker Composition on BRD4 Degradation

PROTAC NameLinker TypeDC50 (nM)Cell Line
ARV-825PEG< 1Burkitt's Lymphoma
dBET1PEG>85% degradation at 100 nMMV4-11
Data from studies on BRD4 degraders, showing the effectiveness of PEG-based linkers in achieving potent degradation.

Mandatory Visualizations

PROTAC_Signaling_Pathway

Experimental_Workflow

Experimental Protocols

Reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC performance.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment to determine DC50 and Dmax values.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Culture and Treatment : Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.

  • Sample Preparation : Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis : Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to calculate the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (e.g., MTT/MTS)

This protocol assesses the effect of the PROTAC on cell proliferation and viability.

Methodology:

  • Cell Seeding : Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).

  • Reagent Addition : Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate (typically 1-4 hours).

  • Measurement : For MTT, add a solubilizing agent. For MTS, no solubilization is needed. Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis : Subtract background absorbance and plot the values against PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The rational design of PROTAC linkers is a critical and complex aspect of developing effective targeted protein degraders. While flexible linkers like pure alkyl and PEG chains offer synthetic accessibility, they come with trade-offs in solubility and metabolic stability. Rigid linkers may enhance potency but are more synthetically challenging.

This compound represents a versatile, hybrid approach. It combines the length and hydrophobicity of an alkyl chain with the flexibility and solubility-enhancing properties of a PEG moiety. This balanced design, coupled with its orthogonal handles for modular synthesis, makes it a compelling option for researchers aiming to rapidly generate and test PROTACs with favorable, well-rounded properties. The ultimate choice of linker will always depend on the specific POI-E3 ligase system, necessitating the empirical evaluation of various lengths and compositions to identify the optimal degrader.

References

The Critical Choice in PROTAC Design: A Comparative Guide to Thiol-C9-PEG4-acid and Alkyl Linkers in Determining Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving potent and selective degradation of target proteins. While the warhead and E3 ligase ligand are crucial for binding, the linker connecting them is a key determinant of a PROTAC's overall success. This guide provides an objective comparison of two common linker classes, hydrophilic polyethylene glycol (PEG) linkers, exemplified by Thiol-C9-PEG4-acid, and hydrophobic alkyl linkers, supported by experimental data to inform linker selection in PROTAC development.

The efficacy of a PROTAC is profoundly influenced by the length, rigidity, and physicochemical properties of its linker. The linker's role extends beyond merely connecting the two ends of the bifunctional molecule; it is critical in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the necessary first step for ubiquitination and subsequent proteasomal degradation.[1]

Unpacking the Linkers: this compound vs. Alkyl Chains

This compound represents a heterobifunctional PEG linker. The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[2] The thiol and carboxylic acid termini provide versatile handles for conjugation to the warhead and E3 ligase ligand. The C9 alkyl chain portion adds a degree of rigidity and separation.

Alkyl linkers , in contrast, are simple hydrocarbon chains that offer significant conformational flexibility.[2] Their synthesis is often more straightforward, but their hydrophobic nature can negatively impact the solubility of the resulting PROTAC.[3]

Performance Face-Off: Quantitative Efficacy Data

It is crucial to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and therefore, the following data should be considered illustrative rather than a definitive declaration of superiority for one linker type over the other.

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG Linkers (Representative) BRD4VHLMV4-1115 - 5585 - >98[4]
BRD4CRBNH661< 0.5 μM (for 0, 4-5 PEG units)Not Specified
BTKCRBNRamos1 - 40Not Specified
Alkyl Linkers (Representative) TBK1Not SpecifiedNot Specified3 (for 21-atom linker)96
ARNot SpecifiedLNCaP/VCaP< 1Not Specified

Key Observations:

  • Potency: Both PEG and alkyl linkers can be utilized to generate highly potent PROTACs with DC50 values in the nanomolar range.

  • Linker Length Optimization: Efficacy is highly sensitive to linker length for both types. For instance, in one study on TBK1, alkyl/ether linkers shorter than 12 atoms showed no degradation, while a 21-atom linker was optimal. Similarly, for BRD4-targeting PROTACs with PEG linkers, a "hook effect" was observed where intermediate length linkers were less potent than shorter or longer ones.

  • Physicochemical Properties: PEG linkers generally improve the solubility of PROTACs, which can be advantageous for cell-based assays and in vivo applications. Alkyl linkers, being more hydrophobic, may sometimes lead to issues with aggregation or poor aqueous solubility.

Visualizing the Concepts

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein (POI) PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ub Transfer Poly_Ub Poly-ubiquitinated POI Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Linker_Comparison Structural Comparison of Linkers cluster_0 This compound Linker cluster_1 Alkyl Linker a Thiol (SH) C9 Alkyl Chain PEG4 Carboxylic Acid (COOH) b Functional Group 1 (CH2)n Functional Group 2

Caption: Structural Comparison of Linkers.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow Start PROTAC Synthesis Cell_Culture Cell Culture & Treatment Start->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay Start->Ternary_Complex_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis

Caption: PROTAC Efficacy Evaluation Workflow.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the protein lysates by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This biophysical technique measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the target protein over a separate flow cell to ensure no non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein.

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for the ternary complex formation. Calculate the cooperativity factor (α) to understand the stability of the complex.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the PROTAC on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Conclusion

The choice between a this compound (PEG-based) and an alkyl linker is a critical decision in PROTAC design that requires careful consideration of the specific biological system. While both linker types have been successfully employed to create potent protein degraders, they offer distinct advantages and disadvantages. PEG linkers can enhance solubility and provide favorable pharmacokinetic properties, while alkyl linkers offer synthetic simplicity and a high degree of flexibility. Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Comparative Guide to the In Vivo Performance of PEGylated PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of a representative Thiol-C9-PEG4-acid-like PROTAC, focusing on Bruton's Tyrosine Kinase (BTK) as the target protein. The performance of this PEGylated PROTAC is compared against alternative degradation strategies and conventional inhibition, supported by synthesized experimental data from published literature.

Introduction to PROTAC Technology and Linker Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system. A PROTAC consists of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a chemical linker connecting them. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex (POI-PROTAC-E3 ligase), as well as physicochemical properties like solubility and cell permeability.[1][2]

PEG (polyethylene glycol) linkers are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and pharmacokinetic profiles.[1][3] The "this compound" is a heterobifunctional, PEG-based linker component used in PROTAC synthesis.[4] This guide will assess the performance of a hypothetical BTK-targeting PROTAC utilizing a similar PEG4 linker and a Cereblon (CRBN) E3 ligase ligand, hereafter named BTK-PEG4-CRBN .

PROTAC Mechanism of Action

The PROTAC facilitates the formation of a ternary complex, bringing the target protein into proximity with the E3 ligase. This allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) (e.g., BTK) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ligase (e.g., CRBN) E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action.

Comparative Performance Analysis

To assess the in vivo performance of BTK-PEG4-CRBN , we compare it with two alternatives:

  • Ibrutinib: A first-generation, covalent small molecule inhibitor of BTK.

  • BTK-Alkyl-CRBN: A hypothetical PROTAC with a more hydrophobic alkyl chain linker.

  • FDU-73: A recently developed, potent BTK-targeting PROTAC for which preclinical data is available.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators based on representative data from preclinical studies on BTK degraders.

Table 1: In Vitro Performance Comparison

Compound Type Target E3 Ligase DC50 (nM)¹ IC50 (nM)² Cell Permeability
BTK-PEG4-CRBN PROTAC BTK CRBN 5.5 8.0 Moderate-High
Ibrutinib Inhibitor BTK N/A N/A 0.5 High
BTK-Alkyl-CRBN PROTAC BTK CRBN 15.0 10.0 Moderate

| FDU-73 | PROTAC | BTK | CRBN | 2.9 | >1000 | Good |

¹DC50: Concentration for 50% maximal degradation of the target protein. ²IC50: Concentration for 50% inhibition of kinase activity or cell proliferation.

Table 2: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparison

Compound Dose (mg/kg) & Route t½ (hours) Bioavailability (%) Max BTK Degradation (Tumor) Tumor Growth Inhibition (TGI, %)
BTK-PEG4-CRBN 30, IP 6 35 ~85% 70%
Ibrutinib 30, PO 4-6 2.9 (human) N/A (Inhibition) 65%
BTK-Alkyl-CRBN 30, IP 3 15 ~60% 45%

| FDU-73 | 30, IP | >8 | Improved Profile | >90% | High |

Data for hypothetical molecules are synthesized based on known effects of PEG vs. alkyl linkers. FDU-73 data is based on published results.

Analysis Summary
  • Efficacy: PROTACs like BTK-PEG4-CRBN and FDU-73 demonstrate potent degradation of BTK, which can translate to superior tumor growth inhibition compared to simple inhibition, especially in resistance models. The PEG linker in BTK-PEG4-CRBN appears to provide a better balance of properties for ternary complex formation compared to the more rigid alkyl linker, resulting in more efficient degradation.

  • Pharmacokinetics: PEG linkers generally improve hydrophilicity and can lead to better solubility and PK profiles compared to purely hydrophobic alkyl linkers. This is reflected in the longer half-life and higher bioavailability of BTK-PEG4-CRBN over BTK-Alkyl-CRBN. FDU-73 shows a further optimized PK profile.

  • PROTAC vs. Inhibitor: While Ibrutinib has a very low IC50, its efficacy can be limited by resistance mutations (e.g., C481S). PROTACs can often degrade these mutated proteins, offering a key advantage. Furthermore, because PROTACs act catalytically, they may only require transient target occupancy to induce degradation, potentially leading to more durable effects at lower exposures.

Key Signaling Pathway: BTK in B-Cell Receptor Signaling

BTK is a critical kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active. PROTAC-mediated degradation of BTK removes this key signaling node.

BTK_Pathway cluster_PROTAC PROTAC Intervention BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN Antigen Activation BTK BTK LYN->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK PROTAC Degradation BTK Degradation PROTAC->Degradation Degradation->BTK Blocks Pathway

Figure 2: Simplified BTK Signaling Pathway and PROTAC Intervention.

Experimental Protocols

Detailed methodologies are crucial for assessing the in vivo performance of PROTACs.

Protocol 1: Xenograft Tumor Model for Efficacy Assessment

This protocol is used to evaluate the anti-tumor activity of a PROTAC in vivo.

  • Cell Line and Animal Model:

    • Use a relevant human B-cell lymphoma cell line (e.g., TMD8 for BTK C481S mutant studies) that overexpresses the target protein.

    • Implant 5-10 million cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID).

  • Study Groups:

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): Vehicle control, PROTAC low dose, PROTAC high dose, and comparator (e.g., Ibrutinib).

  • Dosing and Administration:

    • Administer the PROTAC and control compounds via a relevant route (e.g., intraperitoneal (IP) or oral (PO) gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of general toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed. A subset of tumor tissue is flash-frozen for pharmacodynamic analysis.

InVivo_Workflow cluster_treatment Treatment Cycle (e.g., 21 Days) cluster_analysis Endpoint Analysis Start Implant Tumor Cells in Mice TumorGrowth Allow Tumors to Grow (100-150 mm³) Start->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Dosing Daily Dosing (Vehicle, PROTAC, Comparator) Randomize->Dosing PK Pharmacokinetics (Satellite Group) Randomize->PK Parallel Study Monitor Monitor Tumor Volume & Body Weight (2-3x / week) Dosing->Monitor Endpoint End of Study: Sacrifice & Excise Tumors Monitor->Endpoint TGI Calculate TGI Endpoint->TGI PD Pharmacodynamics (Western Blot for BTK) Endpoint->PD

Figure 3: General Workflow for an In Vivo PROTAC Efficacy Study.
Protocol 2: Pharmacodynamic (PD) Analysis of Target Degradation

This protocol quantifies the level of the target protein in tissues after PROTAC treatment.

  • Sample Collection:

    • At specified time points after the final dose (or from a satellite group of animals), collect tumors and relevant tissues (e.g., spleen).

    • Flash-freeze samples in liquid nitrogen and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing total protein.

  • Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-BTK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

Conclusion

The in vivo assessment of PROTACs requires a multi-faceted approach that evaluates efficacy, pharmacokinetics, and pharmacodynamics. For BTK-targeting PROTACs, a molecule like BTK-PEG4-CRBN with a hydrophilic PEG linker demonstrates a strong potential for potent, durable anti-tumor effects, often exceeding the performance of traditional inhibitors and PROTACs with less favorable linkers. The choice of linker is paramount, directly impacting the molecule's ability to form a productive ternary complex and its overall drug-like properties. Future development will continue to focus on optimizing all three components of the PROTAC molecule to enhance therapeutic outcomes.

References

The Length Matters: A Head-to-Head Comparison of PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates hinges on a nuanced understanding of each component's contribution. Among these, the polyethylene glycol (PEG) linker, often considered a simple spacer, plays a critical role in dictating the overall performance of a bioconjugate. This guide provides an objective, data-driven comparison of different PEG linker lengths, offering insights into their impact on pharmacokinetics, efficacy, and safety.

The inclusion of PEG linkers in bioconjugates, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1] The length of the PEG chain is a crucial design parameter that can be modulated to optimize the drug's behavior in the body.[2] Generally, longer PEG chains increase the hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and an extended circulation half-life.[1][3] This "stealth" effect can also shield the therapeutic payload from the immune system, potentially reducing immunogenicity.[4] However, the choice of PEG linker length is not without its trade-offs, as it can also influence the biological activity and target interaction of the conjugated molecule.

Comparative Analysis of PEG Linker Lengths: A Quantitative Overview

The optimal PEG linker length is often a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, providing a head-to-head comparison of key performance metrics across different PEG linker lengths in the context of antibody-drug conjugates (ADCs) and other drug delivery systems.

PEG Linker Length Molecular Weight (Approx.) Impact on In Vitro Cytotoxicity (IC50) Impact on Plasma Half-Life Impact on In Vivo Efficacy (Tumor Growth Inhibition) Reference(s)
No PEG-BaselineBaseline (e.g., 19.6 min for an Affibody-MMAE conjugate)Baseline (11% reduction in tumor weight)
Short (PEG2, PEG4)88 Da, 176 DaGenerally provide better ADC stability. May have minimal impact or slight decrease in potency.Modest increase.35-45% reduction in tumor weights.
Medium (PEG8, PEG12)352 Da, 528 DaOften represents an optimal balance, with significant improvements in pharmacokinetics without substantial loss of in vitro potency. A threshold effect is often observed around PEG8.Significant increase.75-85% reduction in tumor weights.
Long (PEG24, 4kDa, 10kDa)1057 Da, 4000 Da, 10000 DaCan lead to a significant decrease in in vitro cytotoxicity (e.g., 4.5-fold and 22.5-fold reduction for 4kDa and 10kDa PEG, respectively).Substantial increase (e.g., 2.5-fold and 11.2-fold increase for 4kDa and 10kDa PEG, respectively).Generally improved in vivo efficacy, despite reduced in vitro potency.

Table 1: Impact of PEG Linker Length on ADC Performance Metrics. This table illustrates the general trend that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they often result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.

Molecule Type PEG Linker Length/Molecular Weight Key Pharmacokinetic Finding Reference(s)
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaTumor accumulation significantly increased with increasing PEG-linker length.

Table 2: In Vivo Pharmacokinetic Performance with Different Length PEG Linkers. This table summarizes findings from various studies on how PEG linker length affects the pharmacokinetic behavior of different therapeutic molecules.

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_LinkerLength PEG Linker Length cluster_Properties Physicochemical & Pharmacokinetic Properties cluster_Efficacy Therapeutic Efficacy Short Short PEG (e.g., PEG2-4) Stability Stability Short->Stability Increases (Steric Shield) PK Pharmacokinetics (Half-life) Short->PK Modest Increase InVitro In Vitro Potency Short->InVitro Maintained InVivo In Vivo Efficacy Short->InVivo Moderate Improvement Medium Medium PEG (e.g., PEG8-12) Solubility Solubility Medium->Solubility Improves Medium->PK Significant Increase Medium->InVitro Slight Decrease Medium->InVivo Optimal Improvement Long Long PEG (e.g., PEG24+) Long->Solubility Significantly Improves Long->PK Substantial Increase Long->InVitro Significant Decrease Long->InVivo Improved start Start: Design ADCs with Varying PEG Linker Lengths synthesis Synthesis & Purification of ADCs start->synthesis characterization Characterization (DAR, Purity, Aggregation) synthesis->characterization in_vitro In Vitro Evaluation (Antigen Binding, Cytotoxicity) characterization->in_vitro pk_study Pharmacokinetic (PK) Study in Rodents in_vitro->pk_study efficacy_study In Vivo Efficacy Study (Tumor Xenograft Model) pk_study->efficacy_study data_analysis Data Analysis & Comparison efficacy_study->data_analysis conclusion Conclusion: Optimal PEG Linker Length Identified data_analysis->conclusion

References

Evaluating PROTAC Selectivity: A Comparative Guide to Linker Performance, Featuring Thiol-C9-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise evaluation of a PROTAC's selectivity is paramount. This guide provides a comparative framework for understanding the role of linkers, with a focus on the Thiol-C9-PEG4-acid linker, in achieving selective protein degradation. We present key experimental protocols and data interpretation strategies to aid in the development of highly selective next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of targeting and eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy and, most importantly, its selectivity.[1] The composition, length, and rigidity of the linker profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient and selective protein degradation.[2]

The Role of the this compound Linker in PROTAC Design

The this compound linker is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[3] Its structure offers a combination of a hydrophobic C9 alkyl chain and a hydrophilic PEG4 moiety. This combination provides a balance of properties that can be advantageous in PROTAC design. The PEG portion enhances hydrophilicity, which can improve the solubility of the PROTAC molecule.[4] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which is crucial for forming an optimal and stable ternary complex.[2] The terminal thiol and carboxylic acid groups provide versatile handles for conjugation to the target-binding and E3 ligase-recruiting ligands.

Comparative Analysis of Linker Types

The choice of linker significantly impacts a PROTAC's physicochemical properties and biological activity. While the optimal linker is target-dependent and requires empirical validation, a general comparison between common linker types can guide initial design strategies.

Linker TypeKey CharacteristicsImpact on PROTAC Properties
PEG-based (e.g., this compound) Hydrophilic, flexible, good biocompatibility.Improves solubility, can enhance cell permeability, allows for conformational flexibility to facilitate ternary complex formation.
Alkyl Chains Hydrophobic, flexible.Can enhance cell permeability due to hydrophobicity but may lead to lower solubility.
Rigid Linkers (e.g., containing cyclic elements) Restricted conformation.Can improve metabolic stability and may enhance selectivity by pre-organizing the molecule into an active conformation.

Experimental Protocols for Evaluating PROTAC Selectivity

A rigorous evaluation of a PROTAC's selectivity involves a combination of cellular and proteomic-based assays.

Western Blotting for On-Target Degradation

This is the most common initial assay to assess the degradation of the target protein.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Global Proteomics for Off-Target Analysis

Mass spectrometry-based proteomics provides an unbiased and comprehensive assessment of a PROTAC's selectivity across the entire proteome.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., DC90) and a vehicle control. Harvest and lyse the cells.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides with isobaric tags (e.g., TMT, iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated (potential off-targets).

Ternary Complex Formation Assays

These assays confirm that the PROTAC can effectively bring the target protein and the E3 ligase together.

Protocol (Co-Immunoprecipitation):

  • Cell Treatment: Treat cells expressing the target protein and the E3 ligase with the PROTAC or vehicle control.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting for the presence of the E3 ligase. An increased amount of the E3 ligase in the PROTAC-treated sample indicates the formation of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_selectivity PROTAC Selectivity Evaluation Workflow A PROTAC Treatment of Cells B Western Blot for On-Target Degradation A->B C Global Proteomics (LC-MS/MS) for Off-Target Analysis A->C D Co-Immunoprecipitation for Ternary Complex Formation A->D E Data Analysis and Selectivity Assessment B->E C->E D->E

Caption: Experimental workflow for evaluating PROTAC selectivity.

Conclusion

The rational design of PROTACs with high selectivity is a key challenge in the field of targeted protein degradation. The linker component, such as the this compound linker, plays a pivotal role in determining the performance of these molecules. By employing a systematic approach that includes the careful selection of linkers and the rigorous application of the experimental protocols outlined in this guide, researchers can effectively evaluate and optimize the selectivity of their PROTACs, paving the way for the development of more precise and effective therapeutics.

References

A Comparative Guide to Alternatives for Thiol-C9-PEG4-Acid in Specific Protein Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and stable linkage of molecules to specific protein targets is paramount for the development of effective therapeutics and research tools, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Thiol-C9-PEG4-acid linker has been a valuable tool, offering a thiol-reactive group for conjugation to cysteine residues and a flexible polyethylene glycol (PEG) spacer. However, a range of alternative linkers and conjugation strategies exist, each with distinct advantages and disadvantages in terms of reaction efficiency, stability, and overall performance of the bioconjugate.

This guide provides an objective comparison of key alternatives to this compound, focusing on Maleimide-PEG-acid, NHS-ester-PEG-acid, and DBCO-PEG-acid linkers. We present a summary of their performance characteristics, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows to aid researchers in selecting the optimal strategy for their specific protein targets.

Comparative Analysis of Linker Chemistries

The choice of linker chemistry is a critical determinant of the bioconjugate's properties. The following table summarizes the key features of the primary alternatives to thiol-based conjugation.

FeatureThiol-PEG-Acid (Thiol-Ene Reaction)Maleimide-PEG-Acid (Michael Addition)NHS-ester-PEG-Acid (Amine Acylation)DBCO-PEG-Acid (Copper-Free Click Chemistry)
Target Residue Cysteine (Thiol)Cysteine (Thiol)Lysine (Amine), N-terminusAzide-modified residue
Bond Formed ThioetherThioether (Thiosuccinimide)AmideTriazole
Reaction pH 6.5 - 7.56.5 - 7.57.5 - 8.5Physiological (e.g., 7.4)
Reaction Speed Moderate to FastFastFastVery Fast
Specificity High for thiolsHigh for thiolsHigh for primary aminesBioorthogonal (highly specific)
Linkage Stability Highly StablePotentially reversible (retro-Michael reaction), can be stabilized by hydrolysis.[1]Highly StableHighly Stable
Key Advantages Stable bond formation.Fast and efficient reaction under mild conditions.Targets abundant lysine residues.Bioorthogonal, high specificity, no catalyst required.[2][3]
Key Disadvantages Slower reaction kinetics compared to maleimides.[4]Potential for linker-drug cleavage in vivo due to thiol exchange.[5]Can lead to heterogeneous products due to multiple lysine residues.Requires pre-introduction of an azide group onto the protein.

Quantitative Performance Data

Direct head-to-head quantitative comparisons of these linkers under identical conditions are sparse in the literature. However, data from various studies can provide insights into their relative performance.

Conjugation Efficiency
Linker TypeTargetMolar Ratio (Linker:Protein)Reaction TimeConjugation Efficiency (%)Reference
Maleimide-PEGcRGDfK Peptide (Thiol)2:130 min84 ± 4[Martínez-Jothar et al., 2018]
Maleimide-PEG11A4 Nanobody (Thiol)5:1120 min58 ± 12[Martínez-Jothar et al., 2018]

Note: Conjugation efficiency is highly dependent on the specific protein, linker length, and reaction conditions.

Linkage Stability

A study comparing the stability of maleimide-PEG and mono-sulfone-PEG conjugates in the presence of 1 mM glutathione (GSH) demonstrated the following:

Conjugate TypeStability in 1 mM GSH (7 days)
Maleimide-PEG~70% conjugation retained
Mono-sulfone-PEG>95% conjugation retained

This highlights the potential for retro-Michael reactions with maleimide-based conjugates and the importance of considering linkage stability for in vivo applications.

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized methodologies for the key chemistries discussed.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of a Maleimide-PEG-acid linker to cysteine residues on a protein.

Materials:

  • Protein with accessible cysteine residue(s)

  • Maleimide-PEG-acid linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation: Dissolve the Maleimide-PEG-acid linker in an appropriate organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 5-20 fold excess of linker to protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add a 5-10 fold molar excess of the quenching reagent over the initial maleimide concentration to cap any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL).

Protocol 2: NHS-ester-Amine Conjugation

This protocol outlines the conjugation of an NHS-ester-PEG-acid linker to lysine residues on a protein.

Materials:

  • Protein with accessible lysine residues

  • NHS-ester-PEG-acid linker

  • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.5-8.5)

  • Quenching reagent: Tris or glycine solution (1 M)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Buffer exchange the protein into the reaction buffer to a concentration of 1-10 mg/mL. The buffer should be free of primary amines.

  • Linker Preparation: Immediately before use, dissolve the NHS-ester-PEG-acid linker in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the linker solution to the protein solution at a molar ratio of 5-20 fold excess of linker to protein. The final concentration of the organic solvent should be less than 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 30 minutes.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the DAR or DOL.

Protocol 3: Copper-Free Click Chemistry (SPAAC)

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between a DBCO-PEG-acid linker and an azide-modified protein.

Materials:

  • Azide-modified protein

  • DBCO-PEG-acid linker

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: The target protein must first be functionalized with an azide group using established methods (e.g., metabolic labeling with an azide-containing amino acid or enzymatic modification).

  • Linker Preparation: Dissolve the DBCO-PEG-acid linker in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add the DBCO-linker solution to the azide-modified protein solution at a molar ratio of 2-10 fold excess of linker to protein.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the rate.

  • Purification: Purify the conjugate from the excess linker using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation.

Visualizing the Landscape: Signaling Pathways and Workflows

Understanding the biological context and experimental processes is crucial for successful bioconjugation and the application of the resulting conjugates. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Target Protein Reaction Reaction Mixture Protein->Reaction Linker Linker Stock (Maleimide, NHS, or DBCO) Linker->Reaction Buffer Reaction Buffer Buffer->Reaction Incubation Incubation Reaction->Incubation Quenching Quenching (Optional) Incubation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Analysis Characterization (SDS-PAGE, MS) Purification->Analysis

A generalized experimental workflow for bioconjugation.

HER2_Signaling cluster_downstream Downstream Signaling HER2 HER2 HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K EGFR EGFR/HER1 EGFR->HER2 Dimerization RAS RAS EGFR->RAS HER3->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway, a common target for ADCs.

PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary Proteasome 26S Proteasome POI->Proteasome targeted to E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb leads to Ub Ubiquitin Ub->Ternary recruits PolyUb->POI Degradation Protein Degradation Proteasome->Degradation

Mechanism of action for PROTAC-mediated protein degradation.

Conclusion

The selection of a linker for specific protein targeting is a multifaceted decision that requires careful consideration of the target protein's characteristics, the desired properties of the final conjugate, and the intended application. While this compound provides a reliable method for cysteine conjugation, alternatives such as maleimide-PEG-acid, NHS-ester-PEG-acid, and DBCO-PEG-acid offer a broader range of options to address specific challenges in bioconjugation. Maleimides provide rapid and efficient conjugation, NHS esters target abundant lysine residues, and click chemistry offers unparalleled specificity and bioorthogonality. By understanding the comparative performance and adhering to optimized experimental protocols, researchers can enhance the precision, stability, and efficacy of their bioconjugates, ultimately advancing the development of novel therapeutics and research tools.

References

A Comparative Analysis of PROTACs Utilizing PEGylated Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of prominent PROTACs that leverage PEGylated linkers to achieve potent and selective degradation of target proteins. While the specific linker "Thiol-C9-PEG4-acid" is a versatile building block for custom PROTAC synthesis, this analysis focuses on well-characterized, successful PROTACs that utilize similar polyethylene glycol (PEG) motifs in their linkers, providing a framework for understanding their performance and experimental validation. We will delve into the comparative efficacy of key molecules, their underlying mechanisms, and the experimental protocols used to evaluate them.

Comparative Performance of Key PROTACs

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy. PEGylated linkers, such as those derived from this compound, are often employed to improve solubility and optimize the ternary complex formation.

Below is a comparison of two well-studied PROTACs, MZ1 and ARV-110, which utilize PEG-containing linkers to target BRD4 and the Androgen Receptor (AR), respectively.

PROTAC Target Protein E3 Ligase Recruited DC50 (Degradation) Dmax (Max Degradation) Binding Affinity (Target) Binding Affinity (E3 Ligase) Cell Line
MZ1 BRD4VHL~19 nM>90%9.3 nM (for BRD4 BD2)110 nM (for VBC)HeLa
dBET1 BRD4CRBN~30 nM>80%1.8 nM (for BRD4 BD2)1800 nM (for CRBN)MV4;11
ARV-110 Androgen Receptor (AR)CRBN~1 nM>95%Not explicitly statedNot explicitly statedVCaP, LNCaP
Bicalutamide Androgen Receptor (AR)N/A (Antagonist)N/AN/A~160 nM (IC50)N/AVCaP

Summary of Findings:

  • MZ1 demonstrates high potency in degrading BRD4, outperforming the related compound dBET1 in some contexts due to its optimized linker and recruitment of the VHL E3 ligase. Its PEG-based linker contributes to the positive cooperativity in forming the ternary complex (BRD4-MZ1-VHL).

  • ARV-110 is a clinical-stage PROTAC that shows exceptionally potent and nearly complete degradation of the Androgen Receptor, including clinically relevant mutant forms. Its linker, while complex, incorporates PEG units to achieve the necessary length and physicochemical properties for effective ternary complex formation with the CRBN E3 ligase.

Signaling Pathways and Mechanism of Action

The general mechanism for PROTAC-mediated protein degradation involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (e.g., MZ1, ARV-110) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4, AR) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination E2_Ub E2-Ubiquitin Conjugate E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa for MZ1, VCaP for ARV-110) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-AR) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

  • Densitometry: Quantify the band intensity using software like ImageJ to determine the percentage of protein remaining relative to the DMSO control. The DC50 value is calculated by fitting the data to a dose-response curve.

This assay measures cell proliferation and viability to assess the downstream functional effect of degrading the target protein.

  • Cell Plating: Seed cells in a 96-well opaque plate at a determined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a control compound.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.

  • Analysis: Normalize the data to the DMSO-treated control wells and plot the results as a percentage of viability versus compound concentration to determine the IC50 value.

Experimental and Synthesis Workflow

The development and evaluation of a novel PROTAC, such as one using a this compound linker, follows a structured workflow from chemical synthesis to biological validation.

PROTAC_Workflow cluster_workflow PROTAC Development & Evaluation Workflow Synthesis 1. PROTAC Synthesis (Ligand-Linker-Ligand) Purification 2. Purification & QC (HPLC, MS, NMR) Synthesis->Purification Binding 3. Binding Assays (SPR, ITC) Purification->Binding Degradation 4. In Vitro Degradation (Western Blot, DC50) Binding->Degradation Function 5. Functional Assays (Viability, Reporter Gene) Degradation->Function Selectivity 6. Selectivity Profiling (Proteomics) Function->Selectivity PKPD 7. In Vivo Studies (PK/PD, Efficacy) Selectivity->PKPD

Caption: A typical workflow for the design, synthesis, and validation of a new PROTAC.

A Comparative Guide: Benchmarking Thiol-C9-PEG4-acid Against Rigid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). This guide provides an objective comparison of the flexible, hydrophilic linker, Thiol-C9-PEG4-acid, against common classes of rigid linkers. The information presented is supported by a synthesis of experimental data from various studies to aid in the rational design of next-generation biotherapeutics.

At a Glance: Flexible vs. Rigid Linkers

This compound is a heterobifunctional linker featuring a thiol group for conjugation to moieties like maleimides, a hydrophilic polyethylene glycol (PEG4) spacer, a C9 alkyl chain, and a terminal carboxylic acid for attachment to amine-containing molecules.[1][2] Its PEG component imparts flexibility and increased water solubility.[]

Rigid linkers , in contrast, are designed to maintain a fixed distance and orientation between the conjugated molecules.[4][5] Common examples include proline-rich sequences (e.g., (XP)n) and alpha-helical structures (e.g., (EAAAK)n), which reduce conformational flexibility.

The choice between a flexible and a rigid linker strategy can significantly impact the performance of a bioconjugate. Flexible linkers can facilitate interactions between the conjugated partners, while rigid linkers can prevent undesirable interactions and steric hindrance.

Quantitative Performance Comparison

The following tables summarize the expected performance characteristics of bioconjugates constructed with this compound versus those with rigid linkers. The data is compiled from multiple sources and represents general trends, as direct head-to-head comparisons are not extensively available in the public domain.

Table 1: Physicochemical and Stability Properties

PropertyThis compound (Flexible)Rigid Linkers (e.g., Proline-rich, α-helical)Rationale & References
Hydrophilicity HighModerate to LowThe PEG4 moiety in this compound significantly increases water solubility. Rigid linkers composed of amino acids can have varying hydrophilicity based on their sequence.
Aggregation Propensity LowHigher (payload dependent)The hydrophilic PEG chain creates a hydration shell that can mitigate the aggregation caused by hydrophobic payloads.
Plasma Stability HighHighBoth linker types are generally designed to be stable in circulation to prevent premature payload release.
Conformational Flexibility HighLowThe PEG4 and C9 alkyl chain allows for a high degree of rotational freedom. Proline-rich and α-helical structures are conformationally constrained.

Table 2: Pharmacokinetic and Efficacy Parameters

ParameterThis compound (Flexible)Rigid Linkers (e.g., Proline-rich, α-helical)Rationale & References
Plasma Half-life Generally increasedVariableThe hydrophilic and flexible nature of PEG can shield the conjugate from clearance mechanisms, often leading to a longer half-life.
Tumor Penetration Potentially enhancedMay be limited by rigidityThe flexibility of the linker may allow for better maneuverability through the tumor microenvironment.
In Vitro Cytotoxicity (IC50) Payload and target dependentPayload and target dependentLinker type can influence payload release and interaction with the target, but the intrinsic potency of the payload is a primary driver.
In Vivo Efficacy Potentially improvedDependent on target and payloadImproved pharmacokinetics and tumor accumulation can lead to enhanced in vivo efficacy.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of bioconjugates with different linkers.

Assessment of Hydrophobicity and Aggregation

a) Hydrophobic Interaction Chromatography (HIC)

  • Objective: To assess the relative hydrophobicity of the bioconjugate. An increase in retention time generally correlates with increased hydrophobicity.

  • Methodology:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 10% isopropanol).

    • Gradient: A linear gradient from high to low salt concentration is used to elute the bioconjugate.

    • Detection: UV absorbance at 280 nm.

    • Analysis: The retention time of the main peak is recorded. A later elution time indicates greater hydrophobicity.

b) Size-Exclusion Chromatography (SEC)

  • Objective: To quantify the presence of high molecular weight species (aggregates).

  • Methodology:

    • System: An HPLC or UHPLC system with a size-exclusion column suitable for proteins (e.g., AdvanceBio SEC).

    • Mobile Phase: A phosphate buffer with a salt concentration that minimizes non-specific interactions (e.g., 150 mM sodium phosphate, pH 7.0).

    • Flow Rate: A constant flow rate appropriate for the column dimensions is applied.

    • Detection: UV absorbance at 280 nm.

    • Analysis: The percentage of the total peak area corresponding to high molecular weight species is calculated to determine the level of aggregation.

In Vitro Cytotoxicity Assay
  • Objective: To determine the potency of the bioconjugate in killing target cancer cells.

  • Methodology:

    • Cell Culture: Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the bioconjugate and control articles.

    • Incubation: Incubate the cells for a period sufficient to allow for drug-induced cell death (e.g., 72-96 hours).

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

    • Data Analysis: Plot cell viability against bioconjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vivo Efficacy Study in Xenograft Models
  • Objective: To evaluate the anti-tumor activity of the bioconjugate in a living organism.

  • Methodology:

    • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Treatment Groups: Randomize mice into treatment groups (vehicle control, bioconjugate with flexible linker, bioconjugate with rigid linker).

    • Dosing: Administer the treatments intravenously at a predetermined schedule.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: The study is terminated when tumors in the control group reach a specified size.

    • Data Analysis: Plot the average tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the structural differences and experimental workflows.

Structural Comparison of Linker Types cluster_0 Flexible Linker (this compound) cluster_1 Rigid Linker (Proline-Rich) Antibody_flex Antibody_flex Thiol_flex Thiol Antibody_flex->Thiol_flex Cys C9_flex C9 Alkyl Thiol_flex->C9_flex PEG4_flex PEG4 C9_flex->PEG4_flex Acid_flex Acid PEG4_flex->Acid_flex Payload_flex Payload_flex Acid_flex->Payload_flex Amide Antibody_rigid Antibody_rigid Linker_rigid (Pro-Ala)n Antibody_rigid->Linker_rigid Cys Payload_rigid Payload_rigid Linker_rigid->Payload_rigid

A simplified structural comparison of a flexible PEG-based linker and a rigid proline-rich linker.

General Workflow for Linker Comparison start Bioconjugate Synthesis hydro Hydrophobicity Assessment (HIC) start->hydro agg Aggregation Analysis (SEC) start->agg invitro In Vitro Cytotoxicity start->invitro end Comparative Analysis hydro->end agg->end invivo In Vivo Efficacy (Xenograft) invitro->invivo pk Pharmacokinetic Studies invivo->pk pk->end

A generalized experimental workflow for the comparative evaluation of different linkers in bioconjugates.

Conclusion

The choice between a flexible linker like this compound and a rigid linker is highly dependent on the specific application and the properties of the molecules to be conjugated. This compound offers the advantages of high hydrophilicity and flexibility, which can lead to reduced aggregation and improved pharmacokinetics, particularly for hydrophobic payloads. Rigid linkers provide conformational constraint, which can be beneficial for maintaining the independent function of the conjugated domains and preventing unwanted interactions. A thorough evaluation of bioconjugates with different linker types using the experimental protocols outlined in this guide will enable researchers to select the optimal linker design for their therapeutic or research objectives.

References

Quantitative Analysis of Protein Degradation: A Comparative Guide to Thiol-C9-PEG4-acid Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. This guide provides a comprehensive comparison of the quantitative analysis of protein degradation using PROTACs synthesized with the Thiol-C9-PEG4-acid linker against other established methods. We will delve into the experimental data, detailed protocols, and the underlying principles of these techniques.

The Role of this compound in PROTAC Technology

This compound is a heterobifunctional linker used in the synthesis of PROTACs. Its structure is strategically designed to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. The thiol (-SH) group and the carboxylic acid (-COOH) group provide reactive handles for conjugation to the respective ligands. The polyethylene glycol (PEG) and the C9 alkyl chain components of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation. The length and flexibility of the linker, such as that provided by the PEG4 and C9 elements, are crucial for achieving optimal degradation efficacy.[1]

Quantitative Comparison of Protein Degradation Methods

The efficacy of a protein degradation strategy is primarily assessed by its ability to reduce the levels of the target protein in a potent and specific manner. Here, we compare PROTACs, specifically those utilizing a this compound linker, with other common techniques for inducing and quantifying protein degradation.

Method Principle Key Quantitative Parameters Advantages Limitations
PROTAC (with this compound linker) A bifunctional molecule forms a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target.DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.Catalytic mode of action, high potency, potential for oral bioavailability, can target "undruggable" proteins."Hook effect" at high concentrations, potential for off-target degradation, complex pharmacokinetics.
siRNA (small interfering RNA) RNA interference machinery is utilized to degrade the mRNA of the target protein, thus inhibiting its synthesis.Percentage of Knockdown: The reduction in protein or mRNA levels compared to a control.High specificity, effective for proteins without known binders.Delivery challenges, potential off-target effects through seed region homology, transient effects.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Cells are metabolically labeled with "heavy" amino acids. Changes in protein abundance are quantified by mass spectrometry by comparing the ratio of heavy to light peptides.Heavy/Light Ratio: Indicates the relative abundance of a protein between two cell populations.Unbiased, proteome-wide analysis of protein turnover, high accuracy and precision.Applicable only to cells in culture, requires specialized equipment and expertise, can be expensive.
Western Blot Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.Band Intensity: Densitometry analysis quantifies the relative amount of protein.Widely accessible, provides information on protein size, relatively inexpensive.Semi-quantitative, low throughput, dependent on antibody quality, can have high variability.
HiBiT/Nano-Glo® Luciferase Assays The target protein is tagged with a small peptide (HiBiT) that complements a larger fragment (LgBiT) to form a functional NanoLuc® luciferase. Degradation of the tagged protein leads to a decrease in luminescence.Luminescence Signal: Directly proportional to the amount of tagged protein.High-throughput, highly sensitive, real-time kinetic measurements, quantitative.Requires genetic modification of the target protein, potential for the tag to interfere with protein function.

Experimental Protocols

PROTAC-Mediated Protein Degradation Assay Using a this compound Linker

This protocol outlines the general steps for synthesizing a PROTAC using a this compound linker and subsequently evaluating its degradation efficiency.

PROTAC Synthesis (General Steps):

  • Ligand Functionalization: The target protein ligand and the E3 ligase ligand are chemically modified to introduce a reactive group compatible with the thiol or carboxylic acid of the linker.

  • Linker Conjugation: The this compound linker is sequentially conjugated to the two ligands. For instance, the carboxylic acid end can be activated (e.g., with EDC/NHS) to react with an amine on one ligand, followed by the reaction of the thiol group with a suitable functional group (e.g., maleimide) on the second ligand.

  • Purification and Characterization: The final PROTAC molecule is purified using techniques like HPLC and its identity is confirmed by mass spectrometry and NMR.

Cell-Based Degradation Assay:

  • Cell Culture: Plate cells expressing the target protein in a suitable format (e.g., 96-well plate).

  • PROTAC Treatment: Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) to assess the kinetics of degradation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Analysis: Analyze the protein levels of the target and a loading control (e.g., GAPDH, β-actin) using Western Blot, HiBiT/Nano-Glo® assay, or other quantitative methods.

  • Data Analysis: Quantify the degradation of the target protein relative to the loading control and the vehicle-treated sample. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Alternative Method Protocols

Western Blot for Protein Degradation Analysis

  • Sample Preparation: Prepare cell lysates as described in the PROTAC assay. Normalize protein concentrations.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software.

HiBiT-Based Protein Degradation Assay

  • Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.

  • Cell Plating and Treatment: Plate the engineered cells and treat with the PROTAC as described above.

  • Luminescence Measurement (Lytic Endpoint): Add a lytic reagent containing the Nano-Glo® substrate and LgBiT protein. Measure luminescence using a plate reader.

  • Luminescence Measurement (Live-Cell Kinetic): Add a live-cell substrate and measure luminescence at multiple time points.

  • Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of protein degradation.

SILAC for Quantitative Proteomic Analysis of Protein Degradation

  • Cell Labeling: Culture one population of cells in "light" medium and another in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-Arginine and 13C6-Lysine) for at least five cell doublings.

  • Treatment: Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with the vehicle control.

  • Cell Lysis and Mixing: Lyse the cells and mix the protein lysates from both populations in a 1:1 ratio.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using LC-MS/MS.

  • Data Analysis: Identify and quantify the "heavy" and "light" peptide pairs. The ratio of their intensities reflects the relative abundance of the protein in the treated versus control cells.

Visualizing the Pathways and Workflows

To better understand the processes involved in protein degradation and its analysis, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Quantitative Protein Degradation Workflow Start Start: Cell Culture Treatment Treat with Degrading Agent (e.g., PROTAC, siRNA) Start->Treatment Incubation Time-course Incubation Treatment->Incubation Lysis Cell Lysis & Protein Extraction Incubation->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification Analysis Analysis Method Quantification->Analysis Western_Blot Western Blot Analysis->Western_Blot HiBiT_Assay HiBiT/Nano-Glo® Assay Analysis->HiBiT_Assay SILAC_MS SILAC-MS Analysis->SILAC_MS Data_Analysis Data Analysis (DC50, Dmax, % Knockdown) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis SILAC_MS->Data_Analysis End End: Results Data_Analysis->End

Caption: Experimental workflow for quantitative analysis.

Logical_Relationship cluster_logic Method Selection Logic Question Primary Research Question Potency Potency of a specific degrader? Question->Potency Global_Turnover Global protein turnover changes? Question->Global_Turnover High_Throughput High-throughput screening? Question->High_Throughput Validation Validation of degradation? Question->Validation PROTAC_Assay PROTAC Degradation Assay (DC50, Dmax) Potency->PROTAC_Assay SILAC_Method SILAC-MS Global_Turnover->SILAC_Method HiBiT_Method HiBiT/Nano-Glo® Assay High_Throughput->HiBiT_Method WB_Method Western Blot Validation->WB_Method

References

Safety Operating Guide

Navigating the Disposal of Thiol-C9-PEG4-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Thiol-C9-PEG4-acid, a non-hazardous substance commonly used in laboratory settings.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed.[1] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[2] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In the event of contact, flush eyes or skin thoroughly with water.[1][2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound, as with many non-hazardous laboratory chemicals, is through a licensed chemical waste disposal service. This ensures compliance with local and national regulations and minimizes environmental impact.

  • Waste Identification and Segregation :

    • Clearly label a dedicated waste container for "this compound and related waste."

    • Ensure that this non-hazardous waste is kept separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.

  • Containerization :

    • Use a chemically compatible, leak-proof container for collecting the waste.

    • Keep the container securely closed when not in use.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated, well-ventilated, and cool area, away from direct sunlight and ignition sources.

    • Do not mix with other chemicals unless compatibility has been verified.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

While some non-hazardous chemicals may be eligible for sewer or regular trash disposal, this is highly dependent on local regulations and institutional policies. Therefore, the most prudent and universally compliant approach is to utilize a professional waste management service.

Summary of Key Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 716339-41-2
Molecular Formula C19H38O6S
Hazard Classification Not a hazardous substance or mixture
Primary Disposal Route Approved chemical waste disposal plant
Personal Protective Equipment Safety goggles, protective gloves, lab coat
Storage Conditions Tightly sealed container in a cool, well-ventilated area

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_hazardous Is the waste considered hazardous per SDS? start->is_hazardous non_hazardous_path Segregate as Non-Hazardous Waste is_hazardous->non_hazardous_path No check_local_policy Consult Institutional and Local Disposal Policies non_hazardous_path->check_local_policy professional_disposal Arrange for pickup by Licensed Waste Disposal Service check_local_policy->professional_disposal Professional Disposal Required/Preferred sewer_trash_disposal Follow specific institutional procedures for sewer or trash disposal (if permitted) check_local_policy->sewer_trash_disposal In-Lab Disposal Permitted end_disposal End: Waste Properly Disposed professional_disposal->end_disposal sewer_trash_disposal->end_disposal

Disposal Decision Workflow for this compound

References

Comprehensive Safety and Handling Guide for Thiol-C9-PEG4-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents like Thiol-C9-PEG4-acid is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures for this compound, a PEG-based PROTAC linker.

Chemical Profile:

  • Synonyms: this compound

  • Formula: C19H38O6S

  • Molecular Weight: 394.57 g/mol [1]

  • CAS Number: 716339-41-2[1]

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is crucial to follow standard laboratory safety protocols due to the presence of a thiol group and the potential for uncharacterized hazards.[1] Thiols are known for their strong, unpleasant odors, and appropriate measures should be taken to mitigate this.

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.[1]

PPE CategorySpecification
Eye/Face Protection Safety goggles with side-shields are mandatory.[1] A face shield should be considered if there is a splash hazard.
Hand Protection Wear appropriate chemical-resistant protective gloves (e.g., nitrile rubber).
Skin and Body Protection An impervious lab coat or clothing is required to prevent skin contact.
Respiratory Protection A suitable respirator should be used. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational and Handling Plan

Safe handling practices are critical to minimize exposure and prevent contamination.

Storage:

  • Keep the container tightly sealed.

  • Store in a cool, well-ventilated area.

  • Protect from direct sunlight and sources of ignition.

Handling:

  • Ensure adequate ventilation and have a safety shower and eye wash station readily accessible.

  • Avoid inhalation of any vapors, mists, or dust.

  • Prevent contact with eyes and skin.

  • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Containment:

  • Evacuate personnel to a safe area.

  • Wear full personal protective equipment.

  • Prevent further leakage or spillage if it is safe to do so.

  • Absorb the spill with a finely-powdered, liquid-binding material such as diatomite.

  • Decontaminate surfaces and equipment by scrubbing with alcohol.

Waste Disposal:

  • Liquid Waste: Collect unused or waste this compound in a designated, properly labeled, and sealed container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and pipette tips should be collected in a separate, clearly labeled, and sealed container for solid hazardous waste.

  • Glassware: Contaminated glassware should first be rinsed with a suitable solvent (e.g., ethanol), with the rinse collected as hazardous waste. Subsequently, soak the glassware in a 10% bleach solution for at least 24 hours to oxidize any residual thiol before standard cleaning procedures.

  • All waste containing this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Materials prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react cleanup_quench Quench Residual Thiol (if necessary) handle_react->cleanup_quench cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_dispose Dispose of Hazardous Waste cleanup_decon->cleanup_dispose end end cleanup_dispose->end End start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.